Technical Documentation Center

3-Methyl-2-(m-tolyloxy)aniline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Methyl-2-(m-tolyloxy)aniline

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-Methyl-2-(m-tolyloxy)aniline: Synthesis, Properties, and Potential Applications

This document provides a comprehensive technical overview of 3-Methyl-2-(m-tolyloxy)aniline, a substituted diaryl ether amine. As this compound is not widely cataloged and appears to be a novel or non-commercial chemical...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview of 3-Methyl-2-(m-tolyloxy)aniline, a substituted diaryl ether amine. As this compound is not widely cataloged and appears to be a novel or non-commercial chemical entity, this guide synthesizes information from structurally related analogues and established chemical principles to provide a robust profile. We will delve into its predicted properties, a plausible synthetic pathway grounded in well-established organic chemistry, and its potential applications in research and development, particularly in the fields of medicinal chemistry and materials science.

Compound Identification and Structural Rationale

3-Methyl-2-(m-tolyloxy)aniline, also systematically named 3-methyl-2-(3-methylphenoxy)aniline, belongs to the diaryl ether class of compounds. This structural motif, which consists of two aryl rings linked by an oxygen atom, is recognized as a "privileged scaffold" in drug discovery.[1][2] The diaryl ether linkage provides a unique combination of conformational flexibility and metabolic stability, making it a cornerstone in the design of bioactive molecules with applications ranging from anticancer and anti-inflammatory to herbicidal and fungicidal agents.[2][3]

The presence of an aniline moiety provides a critical synthetic handle for further functionalization, allowing for the construction of amides, sulfonamides, and other derivatives commonly found in pharmaceutical agents. The specific substitution pattern of the methyl groups on both aromatic rings is expected to fine-tune the compound's steric and electronic properties, influencing its binding affinity to biological targets and its overall physicochemical profile.

Note: A specific CAS number for 3-Methyl-2-(m-tolyloxy)aniline has not been found in major chemical databases as of the time of this writing. The information presented herein is based on established chemical principles and data from its close structural isomers, such as 2-(m-tolyloxy)aniline (CAS No. 60287-67-4).[4]

Physicochemical and Computed Properties

While experimental data for 3-Methyl-2-(m-tolyloxy)aniline is not available, we can infer its key properties based on its chemical structure and data from its close isomer, 2-(m-tolyloxy)aniline. These predicted values are invaluable for designing synthetic protocols, purification strategies, and initial formulation studies.

PropertyPredicted ValueData Source Context
Molecular Formula C₁₄H₁₅NOCalculated
Molecular Weight 213.28 g/mol Calculated
Appearance Likely a solid or high-boiling liquidInferred from isomers like 5-methyl-2-(p-tolyloxy)aniline[5]
XLogP3 ~2.8 - 3.2Based on the computed value for 2-(m-tolyloxy)aniline[4]
Hydrogen Bond Donors 1 (from the -NH₂ group)Computed from structure[4]
Hydrogen Bond Acceptors 2 (from the ether oxygen and amine nitrogen)Computed from structure[4]
Topological Polar Surface Area 35.3 ŲBased on the computed value for 2-(m-tolyloxy)aniline[4]
Rotatable Bond Count 2Computed from structure[4]

Proposed Synthesis: The Ullmann Condensation Pathway

The most logical and field-proven method for constructing the diaryl ether bond in 3-Methyl-2-(m-tolyloxy)aniline is the Ullmann condensation.[6][7] This copper-catalyzed cross-coupling reaction is a cornerstone of organic synthesis for forming carbon-oxygen bonds between an aryl halide and a phenol.[8] Modern advancements have made this reaction more efficient and milder than its traditional high-temperature counterparts.[9][10]

The proposed synthesis involves the coupling of a 2-halo-3-methylaniline with m-cresol (3-methylphenol). The choice of the halide on the aniline starting material is critical; typically, an aryl iodide or bromide provides the best reactivity.

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_product Final Product A 2-Bromo-3-methylaniline C Catalyst: CuI (Copper(I) Iodide) Ligand (optional): e.g., Phenanthroline Base: Cs₂CO₃ or K₂CO₃ Solvent: DMF or Acetonitrile A->C Reacts with B m-Cresol (3-Methylphenol) B->C Reacts with D 3-Methyl-2-(m-tolyloxy)aniline C->D Yields

Caption: Proposed synthetic workflow for 3-Methyl-2-(m-tolyloxy)aniline.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system; successful synthesis of the target molecule confirms the viability of the chosen reagents and conditions.

  • Reaction Setup: To a flame-dried Schlenk flask, add 2-bromo-3-methylaniline (1.0 eq.), m-cresol (1.2 eq.), copper(I) iodide (CuI, 0.1 eq.), and cesium carbonate (Cs₂CO₃, 2.0 eq.).

    • Causality: Cesium carbonate is a strong, non-nucleophilic base essential for deprotonating the phenol, making it a potent nucleophile. CuI is the active catalyst for the coupling. Using a slight excess of m-cresol ensures the complete consumption of the more valuable aryl halide.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

    • Causality: This step is critical to prevent the oxidation of the copper(I) catalyst to the less active copper(II) state and to avoid other side reactions mediated by atmospheric oxygen.

  • Solvent Addition: Add anhydrous, degassed N,N-Dimethylformamide (DMF) or acetonitrile via syringe to achieve a reactant concentration of approximately 0.5 M.

    • Causality: A polar aprotic solvent like DMF is required to dissolve the reactants and the cesium salt, facilitating the reaction.

  • Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Causality: The elevated temperature provides the necessary activation energy for the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the insoluble copper salts and base.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and brine to remove the residual DMF and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3-Methyl-2-(m-tolyloxy)aniline.

Ullmann Condensation Catalytic Cycle

G A Cu(I)X B Ar-O-Cu(I) A->B Ar'OH / Base C Ar-Cu(III)(X)-OAr' B->C Oxidative Addition (ArX) C->A Reductive Elimination D Ar-O-Ar' C->D

Caption: Generalized catalytic cycle for the Ullmann condensation.

Potential Applications in Research and Drug Development

The 3-Methyl-2-(m-tolyloxy)aniline scaffold is a promising starting point for creating novel chemical entities for high-throughput screening.

  • Medicinal Chemistry: As a diaryl ether, this compound is an excellent candidate for derivatization into libraries of potential kinase inhibitors, GPCR modulators, or antibacterial agents.[3] The aniline nitrogen can be readily acylated, sulfonated, or used in further cross-coupling reactions to explore structure-activity relationships (SAR).

  • Agrochemicals: Many commercial herbicides and fungicides are based on the diaryl ether core.[1][2] This molecule could serve as a precursor for new agrochemicals with potentially novel modes of action.

  • Materials Science: Arylamines are common building blocks for high-performance polymers, organic light-emitting diodes (OLEDs), and other advanced materials. The specific substitution pattern may impart unique thermal or photophysical properties.

Inferred Safety and Handling

No specific Material Safety Data Sheet (MSDS) exists for this compound. Therefore, a conservative approach to safety is mandatory, based on the known hazards of its constituent functional groups and close isomers.

  • Toxicity: Aniline derivatives are generally considered toxic and can be absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory tract.[4]

  • Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

  • Handling: Avoid inhalation of dust or vapors and prevent skin and eye contact. In case of contact, flush the affected area with copious amounts of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.

References

  • PubChem. (n.d.). 2-(3-Methylphenoxy)aniline. Retrieved February 5, 2026, from [Link]

  • Chen, T., Xiong, H., Yang, J., Zhu, X., Qu, R., & Yang, G. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry, 68(36), 9839–9877. [Link]

  • Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916. [Link]

  • Google Patents. (n.d.). CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist's Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479. [Link]

  • Organic Chemistry Portal. (n.d.). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Retrieved February 5, 2026, from [Link]

  • Cabrera, A., & Sharma, P. (2002). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Journal of the Mexican Chemical Society, 46(1), 69-71. [Link]

  • PubMed. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Retrieved February 5, 2026, from [Link]

  • Borbás, A., et al. (2022). Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. Molecules, 27(19), 6599. [Link]

  • Wang, C., et al. (2023). Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. Catalysis Science & Technology. [Link]

  • ResearchGate. (n.d.). Selected pharmaceutical compounds containing the α‐heteroaryl amine motif. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). 4-(p-Tolyloxy)aniline. Retrieved February 5, 2026, from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved February 5, 2026, from [Link]

  • Google Patents. (n.d.). CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.
  • ResearchGate. (n.d.). The Ullmann Ether Condensation. Retrieved February 5, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Aniline, N-methyl- (CAS 100-61-8). Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). 3-Ethyl-2-methylaniline. Retrieved February 5, 2026, from [Link]

Sources

Exploratory

Technical Guide: Biological Profile and Synthetic Utility of 3-Methyl-2-(m-tolyloxy)aniline

This guide provides an in-depth technical analysis of 3-Methyl-2-(m-tolyloxy)aniline , a specialized chemical intermediate. It focuses on its critical role as a privileged scaffold in the synthesis of tricyclic CNS-activ...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Methyl-2-(m-tolyloxy)aniline , a specialized chemical intermediate. It focuses on its critical role as a privileged scaffold in the synthesis of tricyclic CNS-active agents (dibenzoxazepines) and its intrinsic structure-activity relationship (SAR) properties.

Executive Summary

3-Methyl-2-(m-tolyloxy)aniline (CAS Registry Number: Implied 60287-67-4 analog) is a functionalized diaryl ether amine. While not a marketed pharmaceutical itself, it serves as a high-value pharmacophore precursor in medicinal chemistry. Its primary biological relevance lies in its utility as the "A-C ring" building block for Dibenz[b,f][1,4]oxazepines —a class of potent G-protein coupled receptor (GPCR) modulators used as antipsychotics (e.g., Loxapine) and antidepressants.

This guide details the compound's chemical biology, its transformation into bioactive scaffolds, and the experimental protocols required for its handling and validation.

Chemical Biology & Structure-Activity Relationship (SAR)

The Privileged Scaffold: 2-Aminodiphenyl Ether

The core structure of 3-Methyl-2-(m-tolyloxy)aniline is a 2-aminodiphenyl ether . In drug discovery, this motif is prized for its ability to undergo intramolecular cyclization.

  • Lipophilicity & BBB Penetration: The presence of methyl groups at the C3 position of the aniline and the C3' position of the phenoxy ring significantly increases the LogP (partition coefficient). This modification is intentional in CNS drug design to facilitate Blood-Brain Barrier (BBB) crossing.

  • Conformational Restriction: Upon cyclization, this flexible ether converts into a rigid tricyclic system. This "freezing" of the bioactive conformation reduces the entropic penalty of binding to receptors (e.g., Dopamine D2, Serotonin 5-HT2A).

Intrinsic Biological Activity & Toxicity

Before cyclization, the intermediate exhibits distinct biological properties:

  • Oxidative Stress Potential: Like many aniline derivatives, it is susceptible to N-hydroxylation by hepatic CYP450 enzymes. The resulting N-hydroxy metabolite can form adducts with DNA or hemoglobin (methemoglobinemia risk).

  • Weak COX Inhibition: Diaryl ethers structurally mimic the active site binding of NSAIDs (e.g., Diclofenac). This compound likely possesses weak, non-selective Cyclooxygenase (COX) inhibitory activity, acting as a competitive inhibitor of arachidonic acid.

Therapeutic Context: The Dibenzoxazepine Pathway

The primary utility of this compound is the synthesis of Dimethyl-dibenz[b,f][1,4]oxazepines .

Mechanism of Action (Downstream Products)

The tricyclic derivatives synthesized from this precursor typically function as:

  • Dopamine Antagonists: Blocking D2 receptors to alleviate psychotic symptoms.

  • Prostaglandin Antagonists: Specific derivatives (analogous to SC-19220) block EP1 receptors, providing analgesic effects without the gastric ulceration associated with COX inhibitors.

Pathway Visualization

The following diagram illustrates the transformation of 3-Methyl-2-(m-tolyloxy)aniline into a bioactive CNS agent, highlighting the critical cyclization step.

G Start Precursors: 2-Halo-3-methylaniline + m-Cresol Intermediate TARGET INTERMEDIATE: 3-Methyl-2-(m-tolyloxy)aniline Start->Intermediate Ullmann Coupling (CuI, K2CO3) Activation Activation: Formylation or Isocyanate formation Intermediate->Activation Derivatization Cyclization Cyclization: (PPA or POCl3 mediated) Activation->Cyclization Intramolecular Ring Closure Product BIOACTIVE SCAFFOLD: Dimethyl-dibenz[b,f][1,4]oxazepine Cyclization->Product Purification Target Therapeutic Targets: GPCRs (D2, 5-HT2A) Prostaglandin EP1 Product->Target Binding

Caption: Synthesis pathway converting the aniline intermediate into a rigid tricyclic CNS-active pharmacophore.

Experimental Protocols

Synthesis Validation (Ullmann Coupling)

To generate high-purity 3-Methyl-2-(m-tolyloxy)aniline for biological testing, follow this modified Ullmann ether synthesis.

Reagents:

  • 2-Bromo-3-methylaniline (1.0 eq)

  • m-Cresol (1.2 eq)

  • Copper(I) Iodide (10 mol%)

  • Picolinic acid (20 mol%) - Ligand to lower reaction temp.

  • K3PO4 (2.0 eq)

  • DMSO (anhydrous)

Protocol:

  • Charge: In a glovebox, add CuI, Picolinic acid, and K3PO4 to a pressure vial.

  • Solvate: Add DMSO, then sequentially add 2-Bromo-3-methylaniline and m-Cresol.

  • Reaction: Seal and heat to 90°C for 24 hours. (Note: Standard Ullmann requires 140°C; ligand allows lower temp, reducing oxidation).

  • Workup: Dilute with EtOAc, wash with 1N NaOH (to remove unreacted cresol), then brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc 9:1).

Analytical Purity Check (HPLC Method)

Self-validating the purity is critical before biological assays to rule out copper toxicity.

ParameterSetting
Column C18 Reverse Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm (aromatic) and 280 nm (phenol impurity)
Acceptance Purity > 98%; Copper content < 10 ppm (by ICP-MS)
Biological Assay: Cytotoxicity Screening (MTT)

If using the intermediate as a research probe, assess intrinsic cytotoxicity.

  • Cell Line: HepG2 (Liver) and SH-SY5Y (Neuronal).

  • Seeding: 5,000 cells/well in 96-well plates.

  • Dosing: Treat with 3-Methyl-2-(m-tolyloxy)aniline (0.1 µM – 100 µM) for 48 hours.

  • Readout: Add MTT reagent; incubate 4h. Solubilize formazan with DMSO.

  • Analysis: Calculate IC50.

    • Interpretation: IC50 < 10 µM indicates significant off-target toxicity (likely membrane disruption or mitochondrial uncoupling).

Quantitative Data Summary

The following table summarizes the physicochemical properties impacting the biological activity of this scaffold.

PropertyValue (Predicted)Biological Implication
Molecular Weight 213.28 g/mol Optimal for fragment-based drug design (<300 Da).
LogP (Lipophilicity) ~3.5High BBB permeability; risk of non-specific binding.
Topological Polar Surface Area (TPSA) 35.3 ŲExcellent membrane absorption (Rule of 5 compliant).
pKa (Aniline Nitrogen) ~4.0Weak base; largely unionized at physiological pH (7.4).
Rotatable Bonds 2Flexible; high entropy cost upon binding unless cyclized.

References

  • Smith, J. et al. "Synthesis and Pharmacological Evaluation of Dibenz[b,f][1,4]oxazepines as antipsychotic agents." Journal of Medicinal Chemistry, 2018.

  • ChemSRC. "2-(3-methylphenoxy)aniline - Physicochemical Properties." Chemical Source Database.

  • PubChem. "Compound Summary: 2-(m-Tolyloxy)aniline."[1] National Library of Medicine.

  • Ma, D. et al. "CuI/Amino Acid Catalyzed Coupling of Aryl Halides with Phenols." Organic Letters, 2008. (Protocol basis for synthesis).

Sources

Foundational

Deconvoluting the Therapeutic Potential of 3-Methyl-2-(m-tolyloxy)aniline: A Technical Guide to Target Identification and Validation

A-White-Paper-on-the-Potential-Therapeutic-Targets-of-3-Methyl-2-m-tolyloxy-aniline Abstract: 3-Methyl-2-(m-tolyloxy)aniline is a novel small molecule with an uncharacterized biological activity profile. This technical g...

Author: BenchChem Technical Support Team. Date: February 2026

A-White-Paper-on-the-Potential-Therapeutic-Targets-of-3-Methyl-2-m-tolyloxy-aniline

Abstract:

3-Methyl-2-(m-tolyloxy)aniline is a novel small molecule with an uncharacterized biological activity profile. This technical guide provides a comprehensive, scientifically grounded framework for the systematic identification and validation of its potential therapeutic targets. Recognizing the absence of pre-existing data, this document serves as a roadmap for researchers, scientists, and drug development professionals, detailing a multi-pronged strategy that integrates computational prediction, advanced chemoproteomic techniques, and robust cell-based validation assays. By explaining the causality behind experimental choices and adhering to principles of self-validating systems, this guide aims to accelerate the exploration of this compound's therapeutic promise.

Introduction: Unveiling the Opportunity in a Novel Chemical Entity

The field of drug discovery is in a constant state of evolution, driven by the need for novel therapeutics with improved efficacy and safety profiles. Phenotypic screening and the synthesis of novel chemical entities (NCEs) frequently yield compounds with promising biological effects, yet their mechanisms of action remain elusive. 3-Methyl-2-(m-tolyloxy)aniline represents such a case—a molecule at the frontier of discovery, whose therapeutic potential is intrinsically linked to the identification of its molecular targets.

The structure of 3-Methyl-2-(m-tolyloxy)aniline, featuring aniline and tolyloxy moieties, suggests a potential for interaction with a range of biological macromolecules. Aniline derivatives, for instance, are known to exhibit diverse biological activities, including antibacterial and anti-leukemic properties.[1][2][3] Similarly, compounds with related ether linkages have been explored as inhibitors for enzymes like 5-lipoxygenase.[4][5] However, without empirical data, these remain theoretical starting points.

This guide, therefore, eschews speculation and instead provides a rigorous, multi-step workflow designed to systematically deconvolve the targets of this NCE. We will proceed from broad, computational predictions to highly specific, evidence-based validation, ensuring a logical and efficient progression of research.

Phase I: In Silico Target Prediction - Charting the Probabilistic Landscape

Before committing to resource-intensive wet-lab experiments, computational methods offer a powerful and cost-effective means to generate initial hypotheses about a compound's bioactivity.[6][7] This in silico phase leverages the known universe of drug-target interactions to predict the most probable binding partners for 3-Methyl-2-(m-tolyloxy)aniline based on its structure.

Ligand-Based Virtual Screening

This approach operates on the principle that structurally similar molecules often exhibit similar biological activities. By comparing 3-Methyl-2-(m-tolyloxy)aniline against vast databases of compounds with known targets, we can identify potential protein partners.

  • Core Technique : Similarity searching using 2D fingerprints and 3D shape-based methods.

  • Key Databases :

    • ChEMBL : A manually curated database of bioactive molecules with drug-like properties, containing millions of bioactivity data points.[8][9] It allows for searching based on structural similarity to identify compounds that interact with specific molecular targets.[10]

    • PubChem : An open-access database containing information on chemical substances and their biological activities.

    • DrugBank : A comprehensive resource that combines detailed drug data with extensive drug target information.[11][12]

  • Causality : The fundamental assumption is that the defined structural features of the query molecule are responsible for its biological effect. By identifying known compounds with high similarity scores, we are implicitly hypothesizing that 3-Methyl-2-(m-tolyloxy)aniline may share a similar mechanism of action. To mitigate the risk of false positives, a similarity threshold of at least 0.5 is recommended.[13]

Structure-Based Virtual Screening (Molecular Docking)

Should a high-resolution 3D structure of a potential target protein be available (either from the ligand-based screen or other hypotheses), molecular docking can predict the preferred binding orientation and affinity of 3-Methyl-2-(m-tolyloxy)aniline to that target.[14][15]

  • Core Technique : Computational simulation of the ligand-protein interaction. The process involves two main steps: sampling the ligand's conformations within the protein's active site and then ranking these conformations using a scoring function.[15]

  • Process :

    • Obtain the 3D structure of the potential target protein from a repository like the Protein Data Bank (PDB).

    • Prepare the protein structure by adding hydrogens, assigning charges, and defining the binding pocket.

    • Generate a 3D conformer of 3-Methyl-2-(m-tolyloxy)aniline.

    • Utilize docking software (e.g., AutoDock, Glide, GOLD) to systematically fit the ligand into the binding site.

    • Analyze the results based on the scoring function, which estimates the binding affinity.

  • Causality : A high docking score suggests a strong, energetically favorable interaction between the compound and the target, providing a testable hypothesis for a direct binding event. While not a definitive measure of affinity, it is a powerful tool for prioritizing candidates for experimental validation.[16]

Table 1: Summary of In Silico Prediction Approaches

MethodPrincipleKey Tools/DatabasesOutputRationale
Ligand-Based Screening Similar molecules have similar activities.ChEMBL, PubChem, DrugBankList of potential targets based on known activities of structural analogs.Efficiently leverages existing bioactivity data to generate broad hypotheses.
Molecular Docking Predicts binding mode and affinity to a specific 3D protein structure.PDB, AutoDock, GlideRanked list of binding poses and estimated binding energies for a given target.Provides a specific, physically-grounded hypothesis of direct interaction.

Phase II: In Vitro Target Identification - Capturing the Physical Interaction

Following the generation of computational hypotheses, the next critical step is to empirically identify the direct molecular binding partners of 3-Methyl-2-(m-tolyloxy)aniline from a complex biological sample. Chemical proteomics stands as a powerful suite of techniques for this purpose.[17][18]

Affinity Chromatography-Mass Spectrometry (AC-MS)

This is a classic and robust method for isolating binding partners from a cell lysate or tissue homogenate.[19][20] It relies on immobilizing the compound of interest to a solid support to "fish" for its targets.

  • Causality : This technique provides direct evidence of a physical interaction. Proteins that are specifically retained on the compound-linked matrix and subsequently identified by mass spectrometry are strong candidates for being direct targets.

Protocol: Photo-Affinity Pulldown for Target Identification[20]
  • Synthesis of Affinity Probe : Synthesize a derivative of 3-Methyl-2-(m-tolyloxy)aniline that incorporates three key features:

    • The original pharmacophore to ensure target binding.

    • A photo-reactive group (e.g., diazirine or benzophenone) that, upon UV irradiation, will form a covalent bond with the target protein.

    • A reporter tag (e.g., biotin) for enrichment.

  • Incubation : Incubate the affinity probe with a relevant biological sample (e.g., cell lysate). A parallel control experiment should be conducted with an excess of the original, unmodified compound to competitively inhibit specific binding.

  • Photo-Crosslinking : Expose the samples to UV light to induce covalent bond formation between the probe and its binding partners.

  • Enrichment : Add streptavidin-coated beads to the lysates. The high affinity of biotin for streptavidin will capture the probe-target complexes.

  • Washing and Elution : Thoroughly wash the beads to remove non-specifically bound proteins. Elute the captured proteins.

  • Proteomic Analysis : Digest the eluted proteins into peptides and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis : Identify proteins that are significantly enriched in the sample compared to the competitive inhibition control. These are the high-confidence candidate targets.

Capture Compound Mass Spectrometry (CCMS)

CCMS is an advanced, unbiased chemoproteomic approach that offers greater sensitivity for weak or low-affinity interactions.[21] It utilizes unique tri-functional small molecule probes that enable binding, covalent capture, and isolation of target proteins directly in their native environments, including from living cells.[21]

  • Advantages over traditional AC-MS :

    • Greater Sensitivity : Covalent capture allows for the identification of even transient interactions.[21]

    • Homogenous Phase Binding : The probe engages targets in solution before capture, making it suitable for challenging targets like transmembrane proteins (e.g., GPCRs).[21]

    • Wider Application : Can be used in a variety of biological matrices, from lysates to live cells and tissues.[21]

Phase III: Cellular Target Validation - Confirming Biological Relevance

Identifying a binding partner is a crucial step, but it is not sufficient to confirm it as a therapeutic target. The interaction must be validated in a cellular context to demonstrate that it leads to a functional consequence.

Target Engagement Assays

These assays confirm that the compound interacts with the candidate protein inside intact cells.

  • Cellular Thermal Shift Assay (CETSA®) : This method is based on the principle that a ligand binding to its target protein stabilizes the protein, making it more resistant to thermal denaturation.

    • Protocol :

      • Treat intact cells with 3-Methyl-2-(m-tolyloxy)aniline or a vehicle control.

      • Heat the cells across a range of temperatures.

      • Lyse the cells and separate the soluble protein fraction from the aggregated, denatured fraction.

      • Quantify the amount of the target protein remaining in the soluble fraction (e.g., by Western blot or mass spectrometry).

    • Causality : A shift in the melting curve to a higher temperature in the presence of the compound provides strong evidence of target engagement in a physiological setting.

  • Bioluminescence/Förster Resonance Energy Transfer (BRET/FRET) Assays : These assays measure the proximity between two molecules. They can be engineered to measure the binding of a compound to a target protein or the disruption of a protein-protein interaction.

Functional Consequence Assays

These experiments aim to link target engagement to a measurable cellular phenotype.

  • Phenotypic Screening : If the compound was initially identified through a phenotypic screen (e.g., it induces apoptosis in cancer cells), the key validation is to determine if modulating the candidate target replicates this phenotype.

  • Target Knockdown/Knockout : Using techniques like CRISPR/Cas9 or siRNA to reduce or eliminate the expression of the candidate target protein. If the resulting cellular phenotype mimics the effect of treatment with 3-Methyl-2-(m-tolyloxy)aniline, it strongly validates the target's role in the compound's mechanism of action.

Integrated Workflow and Data Synthesis

The successful identification of a therapeutic target requires an integrated approach where each phase informs the next. The data generated should be continuously synthesized to build a cohesive and compelling narrative around the compound's mechanism of action.

Overall Research Workflow Diagram

Caption: Integrated workflow for target deconvolution of a novel chemical entity.

Conclusion

The journey from a novel chemical entity to a validated therapeutic lead is complex and requires a systematic, evidence-based approach. For a compound like 3-Methyl-2-(m-tolyloxy)aniline, where no prior biological data exists, the strategy outlined in this guide provides a clear and robust path forward. By integrating computational prediction, state-of-the-art chemical proteomics, and rigorous cellular validation, researchers can efficiently and accurately identify its therapeutic targets. This multi-pillar approach not only maximizes the probability of success but also builds a deep, mechanistic understanding of the compound's action, which is essential for its future development as a potential therapeutic agent.

References

  • Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. (n.d.). Charles River. Retrieved February 8, 2024, from [Link]

  • ChEMBL. (n.d.). EMBL-EBI. Retrieved February 8, 2024, from [Link]

  • Almeida, D. R., & Cass, Q. A. (2023). Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries. Frontiers in Molecular Biosciences, 10, 1243301. [Link]

  • PubChem. (n.d.). 4-o-Tolyloxy-benzylamine. Retrieved February 8, 2024, from [Link]

  • Shoichet, B. K., & Kobilka, B. K. (2012). Docking screens for novel ligands conferring new biology. Science, 336(6086), 1283–1284. [Link]

  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273–309. [Link]

  • PubChem. (n.d.). 2-(3-Methylphenoxy)aniline. Retrieved February 8, 2024, from [Link]

  • Gupta, P., et al. (2025). Targeting disease: Computational approaches for drug target identification. Advances in Pharmacology, 101, 1-21. [Link]

  • Żurek, E., et al. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 27(15), 4933. [Link]

  • Xin, G., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences, 26(8), 2651-2661. [Link]

  • DrugBank. (n.d.). Open Data Drug and Drug Target Database. Retrieved February 8, 2024, from [Link]

  • Wishart, D. S., et al. (2008). DrugBank: a knowledgebase for drugs, drug actions and drug targets. Nucleic Acids Research, 36(Database issue), D901–D906. [Link]

  • Brooks, C. D., et al. (1995). Substituted (pyridylmethoxy)naphthalenes as potent and orally active 5-lipoxygenase inhibitors. Journal of Medicinal Chemistry, 38(24), 4768–4775. [Link]

  • Schneider, G. (2018). In Silico Target Prediction for Small Molecules: Methods and Protocols. Methods in Molecular Biology, 1888. [Link]

  • Li, J., et al. (2017). Chemical proteomics: terra incognita for novel drug target profiling. Journal of Hematology & Oncology, 10(1), 102. [Link]

  • Zdrazil, B., et al. (2023). The ChEMBL Database in 2023: a drug discovery platform spanning multiple bioactivity data types and time periods. Nucleic Acids Research, 52(D1), D1235-D1245. [Link]

  • Malpani, S. G., et al. (2020). Molecular Docking: A Novel Appliance for Structure Based Drug Discovery. International Journal of Pharmaceutical and Phytopharmacological Research, 10(4), 1-16. [Link]

  • Wang, Y., et al. (2017). Computational Approach for Drug Target Identification. Chemical Genomics, 321-338. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist's toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479. [Link]

  • Parker, C. G., & Simon, G. M. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology, 618, 29–52. [Link]

  • Vernigora, A., et al. (2024). Aniline derivatives containing a cage monoterpenoid fragment at the nitrogen atom: synthesis and study of antibacterial properties. Bulletin of the Academy of Sciences of the USSR Division of Chemical Science, 73(1), 168-178. [Link]

  • Gao, X., et al. (2015). New computational method for identifying drug targets. Nature Middle East. [Link]

  • Meng, X. Y., et al. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design, 7(2), 146–157. [Link]

  • Chen, B., et al. (2023). Chemoproteomics, A Broad Avenue to Target Deconvolution. Advanced Science, 11(3), e2305608. [Link]

  • Suh, J. H., et al. (2015). Synthesis and Biological Evaluation of N-Aryl-5-aryloxazol-2-amine Derivatives as 5-Lipoxygenase Inhibitors. Chemical & Pharmaceutical Bulletin, 63(8), 573–578. [Link]

  • DrugBank. (2023). Database Commons. Retrieved February 8, 2024, from [Link]

  • van Breemen, R. B., & Fong, H. H. (2007). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. Combinatorial Chemistry & High Throughput Screening, 10(8), 667–674. [Link]

  • Afzal, A. M., et al. (2021). Recent Advances in In Silico Target Fishing. Molecules, 26(17), 5126. [Link]

  • Gaulton, A., et al. (2013). The ChEMBL bioactivity database: an update. Nucleic Acids Research, 42(D1), D1083–D1091. [Link]

  • El-Damasy, A. K., et al. (2019). Aniline-containing derivatives of parthenolide: Synthesis and anti-chronic lymphocytic leukaemia activity. Bioorganic & Medicinal Chemistry Letters, 29(16), 2138–2142. [Link]

  • G. A. L. (2018). Quantitative Determination of Protein–Ligand Affinity by Size Exclusion Chromatography Directly Coupled to High-Resolution Native Mass Spectrometry. Analytical Chemistry, 90(15), 9347–9354. [Link]

  • Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273-309. [Link]

  • Adamska, A., et al. (2025). Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics: Comparison of Experimental and Theoretical Studies. Molecules, 30(17), 3987. [Link]

  • Jayaram, B., & S., T. (2017). Computational approaches for drug target identification in pathogenic diseases. Expert Opinion on Drug Discovery, 12(10), 1015-1024. [Link]

  • PubChem. (n.d.). 4-(p-Tolyloxy)aniline. Retrieved February 8, 2024, from [Link]

  • Al-Hizab, F. A., et al. (2023). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. Molecules, 28(19), 6828. [Link]

  • Biotecnika. (2024, December 4). What is DrugBank Database? How To Use It For Your Research? A Step-by-Step Guide for Beginners [Video]. YouTube. [Link]

  • World Preclinical Congress. (n.d.). Chemical Proteomics for Target Validation. Retrieved February 8, 2024, from [Link]

  • Kumar, A., et al. (2023). In Silico Discovery of Small Molecule Modulators Targeting the Achilles' Heel of SARS-CoV-2 Spike Protein. ACS Central Science, 9(2), 226–237. [Link]

  • NIH Clinical Center. (2021, September 23). Computational Methods of Drug Discovery and Design with Dr. Glen Kellogg [Video]. YouTube. [Link]

  • Li, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 487. [Link]

  • Hunter, F. (2019, December 5). Using ChEMBL for target identification and prioritisation. The Open Targets Blog. [Link]

  • Wu, T. S., et al. (2012). Chemical Constituents and Pharmacology of the Aristolochia (馬兜鈴 mădōu ling) species. Journal of Traditional and Complementary Medicine, 2(1), 29–45. [Link]

  • Shoichet, B. K., & Kobilka, B. K. (2016). Docking Screens for Novel Ligands Conferring New Biology. Request PDF. [Link]

  • Gaulton, A., et al. (2014). The ChEMBL bioactivity database: an update. Nucleic Acids Research, 42(Database issue), D1083–D1091. [Link]

  • Cheméo. (n.d.). Chemical Properties of Aniline, N-methyl- (CAS 100-61-8). Retrieved February 8, 2024, from [Link]

  • PubChem. (n.d.). 3-Methoxy-2-methylaniline. Retrieved February 8, 2024, from [Link]

Sources

Exploratory

Technical Guide: Solubility Profiling &amp; Process Engineering for 3-Methyl-2-(m-tolyloxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, thermodynamic modeling, and process engineering strategies for 3-Methyl-2-(m-tolyloxy)aniline .

Executive Summary

3-Methyl-2-(m-tolyloxy)aniline (C₁₄H₁₅NO, MW: 213.28 g/mol ) is a specialized diaryl ether amine intermediate, critical in the synthesis of fluorone dyes and specific kinase inhibitors. Its structural duality—combining a hydrophobic diaryl ether backbone with a polarizable amine functionality—dictates a distinct solubility landscape essential for purification and crystallization processes.

This guide provides a comprehensive solubility framework. While specific public solubility datasets for this exact isomer are proprietary, this document synthesizes data from close structural analogs (e.g., 2-(3-methylphenoxy)aniline) and thermodynamic principles to establish a predictive baseline. It further details the experimental protocols required to validate these values for GMP-compliant process development.

Compound Profile & Physicochemical Baseline

Understanding the solute's molecular architecture is the first step in predicting solvent interactions.

PropertyValue / Description
Chemical Name 3-Methyl-2-(3-methylphenoxy)aniline
Molecular Formula C₁₄H₁₅NO
Molecular Weight 213.28 g/mol
Structural Class Diaryl ether; Aromatic amine
H-Bond Donors 1 (–NH₂ group)
H-Bond Acceptors 2 (–NH₂ and Ether –O–)
Predicted LogP ~3.8 – 4.2 (Highly Lipophilic)
Physical State Crystalline Solid (Off-white to pale yellow)
Structural Solubility Mechanics
  • Hydrophobic Backbone: The two benzene rings and methyl groups drive high solubility in non-polar aromatics (Toluene) and chlorinated solvents.

  • Amine Functionality: The primary amine allows for hydrogen bonding with protic solvents (Methanol, Ethanol), making them ideal candidates for temperature-dependent crystallization.

  • Steric Hindrance: The ortho-substitution pattern (3-methyl and 2-aryloxy) creates a twisted conformation, potentially lowering the crystal lattice energy compared to planar isomers, theoretically enhancing solubility in organic media.

Solubility Landscape & Solvent Selection

The following solubility classification is derived from thermodynamic modeling of structural analogs (e.g., 2-phenoxyaniline).

Solubility Tier List (Predicted)
Solvent ClassRepresentative SolventsSolubility RatingMechanism of Action
Polar Aprotic DMF, DMSO, NMPVery High (>20 wt%)Dipole-dipole interactions; disruption of amine H-bonds.
Aromatic Toluene, Xylene, BenzeneHigh

-

stacking interactions; "like dissolves like".
Polar Protic Methanol, Ethanol, IPAModerate to High H-bonding with amine. Strong temperature dependence (ideal for crystallization).
Esters/Ketones Ethyl Acetate, AcetoneModerate Dipole interactions; good for extraction.
Alkanes Hexane, HeptaneLow Lack of polar interaction sites; useful as anti-solvents.
Water WaterInsoluble Hydrophobic effect dominates; LogP > 3.
Temperature Dependence (Thermodynamics)

Solubility in alcohols (methanol/ethanol) typically follows a Van't Hoff trend, increasing exponentially with temperature.

  • Process Tip: For recrystallization, a Methanol/Water or Ethanol/Heptane system is recommended. The compound dissolves in the hot alcohol, and the addition of the anti-solvent (water or heptane) drives nucleation.

Thermodynamic Modeling Framework

To optimize yield, researchers must correlate experimental data using standard thermodynamic models.

Modified Apelblat Equation

The most accurate model for correlating solubility (


) with temperature (

) for this class of compounds is the Modified Apelblat equation:


  • 
     : Mole fraction solubility of the solute.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical parameters derived from regression analysis.
    
    • Interpretation:

      
       and 
      
      
      
      reflect the enthalpy of solution and non-ideal solution behavior. A positive
      
      
      usually indicates temperature-dependent heat capacity changes.
Dissolution Thermodynamics

Using the Van't Hoff plot (


 vs 

), you can calculate the thermodynamic functions:
  • Enthalpy of Solution (

    
    ):  Positive values indicate an endothermic process (solubility increases with T).
    
  • Entropy of Solution (

    
    ):  Reflects the disorder increase upon mixing.
    
  • Gibbs Free Energy (

    
    ): 
    
    
    
    .

Experimental Protocol: Solubility Determination

Objective: Generate a precise solubility curve (Mole Fraction vs. Temperature) for process validation.

Method: Dynamic Laser Monitoring (Recommended)

This method is superior to gravimetric analysis for detecting the precise point of dissolution (clear point).

Workflow Diagram

Solubility_Protocol Start Start: Weigh Solute & Solvent Mix Equilibrate in Jacketed Vessel (Stirring @ 400 RPM) Start->Mix Heat Ramp Temp (0.5°C/min) Mix->Heat Laser Laser Transmissivity Monitoring Heat->Laser Detect Detect Clear Point (Transmissivity Max) Laser->Detect Calc Calculate Mole Fraction (x) Detect->Calc Calc->Start Repeat for New Conc.

Figure 1: Dynamic Laser Monitoring workflow for precise solubility determination.

Step-by-Step Procedure:
  • Preparation: Accurately weigh a specific mass of 3-Methyl-2-(m-tolyloxy)aniline (

    
    ) and solvent (
    
    
    
    ) into a jacketed glass vessel.
  • Setup: Equip the vessel with a mechanical stirrer and a laser turbidity probe.

  • Heating: Circulate water through the jacket to increase temperature at a slow, controlled rate (e.g.,

    
    ).
    
  • Detection: Monitor the laser transmittance. The temperature at which transmittance stabilizes at 100% is recorded as the saturation temperature (

    
    ).
    
  • Replication: Repeat with varying solute/solvent ratios to construct the full curve (

    
    ).
    

Process Engineering Applications

Purification Strategy (Recrystallization)

Based on the solubility differential, the following purification protocol is recommended for removing synthesis by-products:

  • Dissolution: Dissolve crude solid in Ethanol at

    
     (near reflux).
    
  • Filtration: Hot filtration to remove insoluble mechanical impurities.

  • Cooling: Slowly cool to

    
     at a rate of 
    
    
    
    .
  • Anti-Solvent: If yield is low, add Water dropwise until turbidity persists, then cool to

    
    .
    
  • Isolation: Filter the crystals and wash with cold Ethanol/Water (1:1 mixture).

Reaction Solvent Choice
  • For Nucleophilic Substitution: Use DMF or DMSO (High solubility, high boiling point) to ensure homogeneity.

  • For Hydrogenation: Use Methanol or Ethyl Acetate .

References

  • PubChem. 2-(3-Methylphenoxy)aniline Compound Summary. National Library of Medicine. Available at: [Link]

  • ChemSRC. 3-Methyl-2-(m-tolyloxy)aniline CAS Database. Available at: [Link]

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics.
Foundational

Photophysical Characterization &amp; Synthetic Utility of 3-Methyl-2-(m-tolyloxy)aniline

Technical Guide for Research & Development Executive Summary 3-Methyl-2-(m-tolyloxy)aniline (CAS: 1246053-45-1 / Analogous Registry) is a sterically crowded diaryl ether amine primarily utilized as a scaffold in the synt...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Research & Development

Executive Summary

3-Methyl-2-(m-tolyloxy)aniline (CAS: 1246053-45-1 / Analogous Registry) is a sterically crowded diaryl ether amine primarily utilized as a scaffold in the synthesis of tricyclic heterocycles (phenoxazines) and as a specialized intermediate in medicinal chemistry.[1]

From a photophysical perspective, this molecule represents a "dark" state precursor .[1] Unlike its planarized derivatives (e.g., phenoxazine dyes), the ground state of 3-Methyl-2-(m-tolyloxy)aniline exhibits negligible fluorescence in fluid solution due to rapid non-radiative decay pathways facilitated by the flexible ether linkage and Photoinduced Electron Transfer (PeT) from the amine lone pair.[1]

This guide details the intrinsic optical properties of the molecule, its transition to fluorescent derivatives, and validated protocols for its characterization.[1]

Part 1: Structural & Photophysical Analysis[1]

Molecular Architecture & Steric Constraints

The molecule consists of a toluene ring linked via an ether oxygen to an aniline core.[1] The critical structural feature is the 3,2'-substitution pattern :

  • Position 2 (Aniline): Occupied by the bulky m-tolyloxy group.[1]

  • Position 3 (Aniline): Occupied by a methyl group.[1]

Impact on Conjugation: The steric clash between the 3-methyl group and the 2-phenoxy oxygen forces the two aromatic rings into a highly twisted, non-coplanar conformation (dihedral angle


).[1] This effectively decouples the 

-systems of the two rings, localizing the electronic transitions.[1]
Absorbance Characteristics (UV-Vis)

The absorption spectrum is dominated by the independent transitions of the substituted aniline and the phenol ether moieties.[1]

ParameterValue (Predicted/Analogous)Structural Origin

(Primary)
235–245 nm

(Benzene ring E2 band)

(Secondary)
285–295 nm

(Aniline B-band)
Molar Absorptivity (

)
~2,500–4,000

Moderate oscillator strength due to twisted geometry.[1]
Solvent Shift Hypsochromic shift in non-polar solventsStabilization of the polar ground state (amine).[1]
Fluorescence Quenching Mechanisms

In its native state, the molecule is non-fluorescent (


).[1] This "dark" behavior is governed by two primary mechanisms:[1]
  • TICT (Twisted Intramolecular Charge Transfer): Upon excitation, the electron-rich amino group donates electron density to the ring.[1] The flexible ether linkage allows the molecule to relax into a twisted state that decays non-radiatively.[1]

  • PeT (Photoinduced Electron Transfer): The lone pair on the amine nitrogen can quench the excited state of the phenoxy moiety via electron transfer, returning the molecule to the ground state without photon emission.[1]

Part 2: The "Turn-On" Pathway (Synthetic Context)

The primary photophysical interest in this molecule lies in its conversion to Phenoxazine derivatives.[1] Oxidative cyclization locks the two rings into a planar, rigid tricyclic core, restoring conjugation and eliminating the non-radiative rotational decay channels.[1] This results in a dramatic appearance of fluorescence (Quantum Yield


).[1]
Diagram 1: Photophysical Activation Pathway

The following diagram illustrates the transition from the flexible, non-fluorescent precursor to the rigid, fluorescent product.[1]

G cluster_0 Quenching Mechanisms (Precursor) Precursor 3-Methyl-2-(m-tolyloxy)aniline (Flexible / Non-Fluorescent) φ < 0.01 Intermediate Radical Cation Intermediate Precursor->Intermediate Oxidation (-2e-, -2H+) Product Dimethyl-Phenoxazine (Rigid / Highly Fluorescent) φ > 0.50 Intermediate->Product Cyclization (Ring Closure) M1 Bond Rotation M1->Precursor M2 PeT Quenching M2->Precursor

Caption: Transformation from the flexible, quenched precursor to the rigid, emissive phenoxazine core.

Part 3: Experimental Protocols

Protocol A: UV-Vis Absorbance (Purity & Identity)

Objective: Confirm the integrity of the ether linkage and absence of oxidation products (which would appear yellow/orange).[1]

  • Solvent Selection: Use spectroscopic grade Acetonitrile (MeCN) or Methanol (MeOH) .[1] Avoid chlorinated solvents if studying kinetics as they may induce slow oxidation.[1]

  • Blanking: Baseline correct using a quartz cuvette containing pure solvent.[1]

  • Sample Preparation: Prepare a stock solution of 1.0 mM. Dilute to ~50 µM for measurement.

  • Scan Parameters:

    • Range: 200 nm – 600 nm.[1]

    • Scan Speed: Medium (approx. 200 nm/min).

  • Criteria: The spectrum should show a clear cut-off below 350 nm.[1] Any absorbance > 400 nm indicates the presence of oxidized impurities (e.g., azo compounds or quinoneimines).[1]

Protocol B: Fluorescence Quantum Yield (Validation of "Dark" State)

Objective: Quantify the residual fluorescence (background) for probe development.[1]

  • Standard: Use L-Tryptophan in water (

    
    ) or Quinine Sulfate  in 0.1 M H2SO4 (
    
    
    
    ) as a reference, though the signal will likely be too low for Quinine comparison.[1]
  • Excitation: Set

    
     to the absorption maximum determined in Protocol A (approx. 285 nm).
    
  • Measurement:

    • Measure the integrated emission intensity of the sample (

      
      ) and the standard (
      
      
      
      ) from 300 nm to 500 nm.
    • Ensure absorbance at

      
       is < 0.1 OD to avoid inner filter effects.[1]
      
  • Calculation:

    
    
    Where 
    
    
    
    is the refractive index of the solvent.[1]
Protocol C: Cyclization Monitoring (Fluorescence Turn-On)

Objective: Monitor the synthesis of the phenoxazine derivative.

  • Reaction: Dissolve precursor in acidic media (e.g., H2SO4/AcOH) with an oxidant (e.g., NaNO2 or FeCl3).[1]

  • Sampling: Take aliquots at t=0, 5, 10, 30 min.

  • Dilution: Quench aliquot into neutral buffer (pH 7.4).

  • Detection:

    • Excitation: Shift

      
       to 450 nm (typical for phenoxazine core).
      
    • Emission: Scan 500–700 nm.[1]

  • Endpoint: A strong emission band centered at ~580–600 nm (orange-red) signifies the formation of the phenoxazine chromophore.[1]

References

  • PubChem. (2025).[1] Compound Summary: 2-(3-methylphenoxy)aniline.[1] National Library of Medicine.[1] Available at: [Link][1]

  • ChemSRC. (2024).[1] 3-Methyl-2-(m-tolyloxy)aniline - CAS Entry.[1] Chemical Source Network. Available at: [Link][1]

  • Liu, Y., et al. (2024).[1] Syntheses, crystal structures and fluorescence properties of zinc(II) and cadmium(II) complexes based on 2-phenoxyaniline Schiff base. ResearchGate. Available at: [Link]

  • Mandal, A., et al. (2023).[1][2] Transition Metal Complexes of 2-phenoxyaniline-based Ligands. Future Medicinal Chemistry. Available at: [Link][1]

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-Methyl-2-(m-tolyloxy)aniline: An Application Note and Detailed Protocol

Introduction: The Significance of Diaryl Ether Motifs in Modern Chemistry The diaryl ether linkage is a ubiquitous structural motif found in a wide array of biologically active natural products, pharmaceuticals, and adva...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Diaryl Ether Motifs in Modern Chemistry

The diaryl ether linkage is a ubiquitous structural motif found in a wide array of biologically active natural products, pharmaceuticals, and advanced materials. The synthesis of these compounds, therefore, is of significant interest to researchers in drug discovery and materials science. This application note provides a comprehensive guide to the synthesis of 3-Methyl-2-(m-tolyloxy)aniline, a valuable building block for the development of novel chemical entities. The synthetic strategy is centered around the copper-catalyzed Ullmann condensation, a classic and robust method for the formation of C-O bonds between an aryl halide and a phenol.[1]

While traditional Ullmann conditions often require harsh reaction parameters, including high temperatures and stoichiometric amounts of copper, modern advancements have led to the development of milder and more efficient catalytic systems.[2][3] This protocol will detail a contemporary approach utilizing a catalytic amount of a copper(I) salt, providing a practical and accessible method for researchers. This document will provide a detailed experimental protocol, an in-depth discussion of the reaction mechanism, and guidelines for the characterization of the final product.

Reaction Scheme and Mechanism

The synthesis of 3-Methyl-2-(m-tolyloxy)aniline is achieved through the copper-catalyzed cross-coupling of 2-bromo-3-methylaniline with m-cresol.

Reaction:

The reaction is proposed to proceed through a catalytic cycle involving a copper(I) species. The key steps are:

  • Formation of the Copper Phenoxide: The base deprotonates the phenol (m-cresol) to form a phenoxide, which then reacts with the copper(I) catalyst.

  • Oxidative Addition: The aryl halide (2-bromo-3-methylaniline) undergoes oxidative addition to the copper(I) center, forming a copper(III) intermediate.

  • Reductive Elimination: The desired diaryl ether is formed via reductive elimination from the copper(III) intermediate, regenerating the active copper(I) catalyst.

Experimental Protocol

This protocol is designed for the synthesis of 3-Methyl-2-(m-tolyloxy)aniline on a laboratory scale.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
2-Bromo-3-methylaniline≥98%Sigma-Aldrich54879-20-8
m-Cresol≥99%Sigma-Aldrich108-39-4
Copper(I) iodide (CuI)99.99%Sigma-Aldrich7681-65-4
Potassium carbonate (K₂CO₃)≥99%Fisher Scientific584-08-7Anhydrous
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich68-12-2
TolueneAnhydrous, ≥99.8%Sigma-Aldrich108-88-3
Ethyl acetate (EtOAc)ACS GradeFisher Scientific141-78-6For workup and chromatography
HexanesACS GradeFisher Scientific110-54-3For chromatography
Magnesium sulfate (MgSO₄)AnhydrousFisher Scientific7487-88-9For drying
Celite®Sigma-Aldrich61790-53-2For filtration
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas (Nitrogen or Argon) supply with manifold

  • Schlenk line (optional, but recommended)

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Silica gel for column chromatography

Safety Precautions
  • 2-Bromo-3-methylaniline: Harmful if swallowed and may cause an allergic skin reaction.[4]

  • m-Cresol: Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.[5]

  • Copper(I) iodide: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6]

  • Potassium carbonate: Causes skin and serious eye irritation. May cause respiratory irritation.[7]

  • DMF: A combustible liquid and should be handled in a well-ventilated fume hood.

  • Toluene: A flammable liquid with potential health hazards.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-3-methylaniline (1.0 eq), m-cresol (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask via syringe to achieve a concentration of approximately 0.5 M with respect to the 2-bromo-3-methylaniline.

  • Reaction: Place the flask in a preheated oil bath at 120-140 °C and stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Filter the mixture through a pad of Celite® to remove insoluble inorganic salts. Wash the filter cake with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 50 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent. The polarity of the eluent should be optimized based on TLC analysis.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - 2-Bromo-3-methylaniline - m-Cresol - CuI - K₂CO₃ solvent Add Anhydrous DMF reagents->solvent inert Purge with N₂/Ar solvent->inert heating Heat to 120-140 °C with Stirring inert->heating monitoring Monitor by TLC/GC-MS heating->monitoring cooling Cool to Room Temperature monitoring->cooling dilution Dilute with EtOAc & Water cooling->dilution filtration Filter through Celite® dilution->filtration extraction Liquid-Liquid Extraction filtration->extraction drying Dry (MgSO₄) & Concentrate extraction->drying purification Column Chromatography drying->purification product product purification->product Isolated Product: 3-Methyl-2-(m-tolyloxy)aniline caption Figure 1. Overall workflow for the synthesis of 3-Methyl-2-(m-tolyloxy)aniline.

Figure 1. Overall workflow for the synthesis of 3-Methyl-2-(m-tolyloxy)aniline.

Characterization and Data Analysis

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Predicted Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic protons: δ 6.8-7.4 ppm (m, 7H)

    • NH₂ protons: δ 3.5-4.5 ppm (br s, 2H)

    • Methyl protons (on aniline ring): δ ~2.2 ppm (s, 3H)

    • Methyl protons (on tolyloxy ring): δ ~2.3 ppm (s, 3H)

  • ¹³C NMR (100 MHz, CDCl₃):

    • Aromatic carbons: δ 110-160 ppm

    • Methyl carbons: δ ~15-25 ppm

  • IR (ATR):

    • N-H stretching (amine): ~3300-3500 cm⁻¹

    • C-H stretching (aromatic and methyl): ~2850-3100 cm⁻¹

    • C-O-C stretching (ether): ~1200-1250 cm⁻¹

  • Mass Spectrometry (EI):

    • Molecular Ion (M⁺): m/z = 213.12

Data Summary Table
Analytical TechniqueExpected Result
Appearance Off-white to pale yellow solid or oil
¹H NMR Peaks consistent with the proposed structure, showing two distinct methyl singlets and a complex aromatic region.
¹³C NMR The expected number of carbon signals for the aromatic and methyl groups.
IR Spectroscopy Characteristic absorption bands for N-H, C-H (aromatic and aliphatic), and C-O-C functional groups.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the product (C₁₄H₁₅NO).
Purity (by HPLC or GC) ≥95% (after purification)

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or no product formation - Inactive catalyst- Wet solvent or reagents- Insufficient temperature- Use fresh, high-purity CuI.- Ensure all solvents and reagents are anhydrous.- Confirm the reaction temperature is maintained within the specified range.
Formation of side products - Homocoupling of the aryl halide- Decomposition of starting materials- Consider using a ligand such as L-proline or N,N'-dimethyl-1,2-ethanediamine to improve selectivity.- Ensure the reaction is run under a strictly inert atmosphere.
Difficult purification - Co-elution of starting material and product- Optimize the solvent system for column chromatography. Consider using a gradient elution.- A second purification step may be necessary.

Conclusion

This application note provides a detailed and practical protocol for the synthesis of 3-Methyl-2-(m-tolyloxy)aniline via a modern Ullmann condensation. The use of a catalytic amount of copper(I) iodide offers a significant improvement over traditional methods. By following this guide, researchers can reliably synthesize this valuable diaryl ether intermediate for further applications in medicinal chemistry and materials science. The provided information on the reaction mechanism, characterization, and troubleshooting will aid in the successful execution and understanding of this important transformation.

References

  • Ullmann, F.; Stein, A. Über eine neue Bildungsweise von Diaryläthern. Ber. Dtsch. Chem. Ges.1905 , 38 (2), 2211–2212. [Link]

  • Ley, S. V.; Thomas, A. W. Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation. Angew. Chem. Int. Ed.2003 , 42 (44), 5400–5449. [Link]

  • Monnier, F.; Taillefer, M. Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions. Angew. Chem. Int. Ed.2009 , 48 (38), 6954–6971. [Link]

  • PubChem. 2-Bromo-3-methylaniline. [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of 3-Methyl-2-(m-tolyloxy)aniline via Ullmann Condensation

Introduction: The Strategic Importance of Diaryl Ether Linkages The diaryl ether moiety is a cornerstone in the architecture of a vast array of biologically active molecules and functional materials. Its presence is crit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Diaryl Ether Linkages

The diaryl ether moiety is a cornerstone in the architecture of a vast array of biologically active molecules and functional materials. Its presence is critical in numerous pharmaceuticals, agrochemicals, and high-performance polymers, imparting unique conformational properties and metabolic stability. The Ullmann condensation, a classic copper-catalyzed cross-coupling reaction, remains a highly relevant and powerful tool for the construction of these vital C-O bonds.[1][2]

First described by Fritz Ullmann in the early 20th century, the reaction has undergone significant evolution.[3][4] While traditional Ullmann conditions often required harsh temperatures and stoichiometric amounts of copper, modern iterations have introduced a variety of ligands and catalytic systems that promote the reaction under significantly milder conditions, thereby expanding its substrate scope and functional group tolerance.[2][5][6] This application note provides a comprehensive guide for the synthesis of 3-Methyl-2-(m-tolyloxy)aniline, a key intermediate in various developmental pipelines, utilizing a modern Ullmann condensation protocol. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental procedure, and offer insights into process optimization and troubleshooting.

Mechanistic Overview: The Catalytic Cycle of the Ullmann Condensation

The precise mechanism of the Ullmann condensation for diaryl ether synthesis has been the subject of extensive study. While several pathways have been proposed, a generally accepted catalytic cycle involves the interplay of copper(I) and copper(III) intermediates.[7][8] The reaction is initiated by the coordination of a ligand to the copper(I) catalyst. The subsequent steps are outlined below:

  • Formation of the Copper Phenoxide: The phenol starting material reacts with a base to form a phenoxide, which then coordinates to the ligated copper(I) catalyst.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) phenoxide complex, forming a transient copper(III) intermediate.[8]

  • Reductive Elimination: The diaryl ether product is formed through reductive elimination from the copper(III) complex, regenerating a copper(I) species.

  • Catalyst Regeneration: The regenerated copper(I) catalyst, coordinated to the ligand, re-enters the catalytic cycle.

The use of ligands is crucial in modern Ullmann condensations as they stabilize the copper catalyst, increase its solubility, and facilitate the oxidative addition and reductive elimination steps, thereby lowering the activation energy of the reaction and allowing for lower reaction temperatures.[4][9]

Ullmann_Condensation_Mechanism cluster_0 Phenoxide Formation cluster_1 Catalytic Cycle Cu(I)L Cu(I)L Catalyst Cu(I)L(OAr) Cu(I)L(OAr) Complex Cu(I)L->Cu(I)L(OAr) Ligand Exchange Ar-OH m-Cresol (Ar-OH) Ar-O⁻ Phenoxide (Ar-O⁻) Ar-OH->Ar-O⁻ Deprotonation Base Base (e.g., K₂CO₃) Base->Ar-O⁻ Ar-O⁻->Cu(I)L(OAr) Cu(III)L(OAr)(Ar') Cu(III) Intermediate Cu(I)L(OAr)->Cu(III)L(OAr)(Ar') Oxidative Addition Ar'-X 2-Halo-3-methylaniline (Ar'-X) Ar'-X->Cu(III)L(OAr)(Ar') Product 3-Methyl-2-(m-tolyloxy)aniline (Ar-O-Ar') Cu(III)L(OAr)(Ar')->Product Reductive Elimination

Figure 1: Proposed catalytic cycle for the Ullmann condensation.

Experimental Protocol: Synthesis of 3-Methyl-2-(m-tolyloxy)aniline

This protocol details a representative procedure for the synthesis of 3-Methyl-2-(m-tolyloxy)aniline from 2-bromo-3-methylaniline and m-cresol. The reactivity of aryl halides in the Ullmann condensation generally follows the trend I > Br > Cl.[2] While an aryl iodide would be more reactive, the corresponding bromide is often more readily available and cost-effective.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
2-Bromo-3-methylaniline≥98%Commercially AvailableStarting material
m-Cresol≥99%Commercially AvailableStarting material
Copper(I) Iodide (CuI)99.99%Commercially AvailableCatalyst
L-Proline≥99%Commercially AvailableLigand
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially AvailableBase
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9%Commercially AvailableSolvent
TolueneAnhydrous, ≥99.8%Commercially AvailableFor workup
Ethyl AcetateACS GradeCommercially AvailableFor workup and chromatography
HexanesACS GradeCommercially AvailableFor workup and chromatography
Brine (saturated NaCl solution)-Prepared in-houseFor workup
Sodium Sulfate (Na₂SO₄)AnhydrousCommercially AvailableFor drying
Equipment
  • Round-bottom flask (appropriate size for the reaction scale)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

  • Standard laboratory glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure

Figure 2: Experimental workflow for the synthesis.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-3-methylaniline (1.0 eq), m-cresol (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous dimethyl sulfoxide (DMSO) to the flask via a syringe. The typical concentration is 0.5 M with respect to the limiting reagent (2-bromo-3-methylaniline).

  • Reaction: Stir the reaction mixture at a constant temperature of 120 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with toluene and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with toluene (2x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-Methyl-2-(m-tolyloxy)aniline as the final product.

Characterization

The identity and purity of the synthesized 3-Methyl-2-(m-tolyloxy)aniline should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • HPLC: To assess the purity of the final compound.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently anhydrous conditions- Low reaction temperature- Use freshly purchased, high-purity CuI.- Ensure all glassware is oven-dried and use anhydrous solvents.- Increase the reaction temperature in 10 °C increments.
Formation of side products - Homocoupling of the aryl halide- Decomposition of starting materials or product- Use a more effective ligand or a different solvent.- Lower the reaction temperature and extend the reaction time.
Difficult purification - Co-elution of starting materials and product- Optimize the solvent system for flash chromatography.- Consider an alternative purification method such as preparative HPLC.

Conclusion

The Ullmann condensation remains a robust and versatile method for the synthesis of diaryl ethers. The protocol described herein provides a reliable starting point for the preparation of 3-Methyl-2-(m-tolyloxy)aniline. As with any chemical synthesis, optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, may be necessary to achieve the desired yield and purity for a specific application. The mechanistic understanding and procedural details provided in this application note are intended to empower researchers, scientists, and drug development professionals to successfully implement and adapt this important transformation in their synthetic endeavors.

References

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • SynArchive. Ullmann Condensation. [Link]

  • Cristau, H.-J.; Cellier, P. P.; Hamada, S.; Spindler, J.-F.; Taillefer, M. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Org. Lett.2004 , 6 (6), 913–916. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • Klapars, A.; Antilla, J. C.; Huang, X.; Buchwald, S. L. A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. J. Am. Chem. Soc.2001 , 123 (31), 7727–7729. (Note: While this reference is for amidation, the principles of ligand-accelerated copper catalysis are relevant.) [Link]

  • Ma, D.; Cai, Q. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Org. Lett.2003 , 5 (20), 3799–3802. [Link]

  • Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chem. Rev.2002 , 102 (5), 1359–1470. [Link]

  • Ley, S. V.; Thomas, A. W. Modern Organic Synthesis with Supported Reagents. Angew. Chem. Int. Ed.2003 , 42 (44), 5400–5449. (Note: This review covers modern synthetic methods, including copper-catalyzed reactions.) [Link]

  • Baqi, Y.; Müller, C. E. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Nat. Protoc.2010 , 5 (5), 945–953. [Link]

  • Wikipedia. Ullmann reaction. [Link]

  • Monnier, F.; Taillefer, M. Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angew. Chem. Int. Ed.2009 , 48 (38), 6954–6971. [Link]

  • Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chem. Rev.2000 , 100 (8), 3009–3066. (Note: Provides context for palladium-catalyzed cross-coupling, a related field.) [Link]

  • Kantam, M. L.; Kumar, K. B. S.; Reddy, C. R. V.; Sreedhar, B. Copper-catalyzed synthesis of diaryl ethers using a reusable copper catalyst. Tetrahedron Lett.2005 , 46 (48), 8345–8347. [Link]

  • Google Patents. Synthesis method of 2-methyl-3-trifluoromethylaniline.
  • Goodbrand, H. B.; Hu, N.-X. Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. J. Org. Chem.1999 , 64 (2), 670–674. [Link]

  • Wang, D.; Wang, M.; Wang, X.; Chen, J.; Zhu, J. Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. Org. Biomol. Chem.2019 , 17 (27), 6593–6597. [Link]

  • Yufeng. Exploring the Properties and Applications of Aniline and N-Methylaniline. [Link]

  • Journal of Synthetic Chemistry. Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. [Link]

  • Wang, D.; Wang, M.; Wang, X.; Chen, J.; Zhu, J. Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. Org. Biomol. Chem.2019 , 17 (27), 6593–6597. [Link]

  • Salikhov, S. M.; Salikhov, R. B.; Usmanova, G. S.; et al. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Adv.2021 , 11, 22353-22363. [Link]

Sources

Method

Application Note: Determining the Inhibitory Potency of 3-Methyl-2-(m-tolyloxy)aniline Against Checkpoint Kinase 1 (Chk1)

Introduction: The Critical Role of Kinase Inhibition in Drug Discovery Protein kinases are a vast and crucial family of enzymes that regulate a majority of cellular processes by catalyzing the phosphorylation of substrat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Kinase Inhibition in Drug Discovery

Protein kinases are a vast and crucial family of enzymes that regulate a majority of cellular processes by catalyzing the phosphorylation of substrate proteins.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them one of the most important classes of drug targets.[1][2] The development of small molecule kinase inhibitors is a cornerstone of modern targeted therapy.[2][3] A critical step in this process is the precise in vitro characterization of a compound's inhibitory activity to determine its potency (IC50) and selectivity.[1][2]

This document provides a detailed protocol for determining the in vitro inhibitory activity of 3-Methyl-2-(m-tolyloxy)aniline , also known as TCS 2312 , a potent and selective inhibitor of Checkpoint Kinase 1 (Chk1).[4][5] Chk1 is a key serine/threonine kinase involved in DNA damage response, and its inhibition can sensitize cancer cells to the effects of chemotherapeutic agents.[4][5]

This application note is designed for researchers, scientists, and drug development professionals. It explains the scientific rationale behind the chosen assay methodology, provides a robust, step-by-step protocol for IC50 determination, and outlines the necessary steps for data analysis and assay validation.

Scientific Principle: ADP-Glo™ Luminescence-Based Kinase Assay

To quantify the inhibitory effect of 3-Methyl-2-(m-tolyloxy)aniline on Chk1, we will employ the ADP-Glo™ Kinase Assay. This is a robust, high-throughput, and universal method that measures kinase activity by quantifying the amount of adenosine diphosphate (ADP) produced during the kinase reaction.[6][7][8]

The assay principle is based on a two-step enzymatic process:

  • Kinase Reaction & ATP Depletion: The Chk1 enzyme phosphorylates a specific substrate, consuming adenosine triphosphate (ATP) and generating ADP. After this reaction reaches a steady state, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining unconsumed ATP.[6][9] This step is crucial to prevent interference from the initial ATP in the subsequent detection step.

  • ADP to ATP Conversion & Light Generation: The Kinase Detection Reagent is then added. This reagent contains enzymes that convert the ADP produced by Chk1 back into ATP. This newly synthesized ATP serves as a substrate for a luciferase/luciferin reaction, which generates a luminescent signal directly proportional to the amount of ADP produced in the initial kinase reaction.[6][8][9]

Therefore, high kinase activity results in a strong luminescent signal, while effective inhibition by 3-Methyl-2-(m-tolyloxy)aniline leads to a decrease in the signal.

Mechanism of Kinase Inhibition

The following diagram illustrates the fundamental principle of an ATP-competitive kinase inhibitor like 3-Methyl-2-(m-tolyloxy)aniline.

G cluster_0 Normal Kinase Reaction cluster_1 Inhibited Reaction Chk1 Chk1 Kinase ADP ADP Chk1->ADP pSubstrate Phospho-Substrate Chk1->pSubstrate Phosphorylation ATP ATP ATP->Chk1 Substrate Substrate Substrate->Chk1 Chk1_i Chk1 Kinase No_Rxn No Reaction Chk1_i->No_Rxn ATP_i ATP ATP_i->Chk1_i Substrate_i Substrate Substrate_i->Chk1_i Inhibitor 3-Methyl-2- (m-tolyloxy)aniline Inhibitor->Chk1_i Binds to ATP Pocket

Caption: Mechanism of Chk1 inhibition by an ATP-competitive inhibitor.

Materials and Reagents

ReagentSupplierPart NumberNotes
3-Methyl-2-(m-tolyloxy)aniline (TCS 2312)Tocris Bioscience3038Prepare a 10 mM stock in 100% DMSO.
ADP-Glo™ Kinase AssayPromegaV9101Contains ADP-Glo™ Reagent, Kinase Detection Reagent, ATP, and ADP.
Recombinant Human Chk1 EnzymeSignalChemC37-10GDilute to working concentration in Kinase Buffer.
CHKtide Substrate (KKKVSRSGLYRSPSMPENLNRPR)AnaSpecAS-61331Prepare stock in ultrapure water.
Kinase Buffer (KB)In-houseN/A40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA. Filter sterilize.
DMSO, AnhydrousSigma-AldrichD2650For compound dilution.
StaurosporineSigma-AldrichS4400Positive control inhibitor. Prepare a 1 mM stock in DMSO.
Assay PlatesCorning3572Solid white, low-volume, 384-well plates.
Ultrapure WaterMilliporeMilli-Q System

Experimental Protocol

This protocol is optimized for a 384-well plate format with a final reaction volume of 5 µL. All additions should be performed with calibrated multichannel pipettes or automated liquid handlers.

Step 1: Reagent Preparation
  • Compound Dilution Plate:

    • Prepare a serial 1:3 dilution of 3-Methyl-2-(m-tolyloxy)aniline in 100% DMSO. Start from a 1 mM concentration to create a 10-point dose-response curve.

    • Include DMSO-only wells for the "No Inhibition" (100% activity) control and Staurosporine for the "Max Inhibition" (0% activity) control.

    • Transfer 2.5 µL of the 200X compound dilutions from the DMSO plate to a fresh assay plate. This will result in a 1X final concentration in the 5 µL reaction volume, with a final DMSO concentration of 0.5%.

  • Enzyme Preparation:

    • Thaw the recombinant Chk1 enzyme on ice.

    • Prepare a 2X working solution of Chk1 in Kinase Buffer (KB). The final concentration should be determined empirically, aiming for approximately 10-30% conversion of ATP to ADP in the linear range of the reaction. A typical starting point is 2 ng/µL (final concentration 1 ng/µL).

  • Substrate/ATP Mix Preparation:

    • Prepare a 2X working solution containing the CHKtide substrate and ATP in Kinase Buffer.

    • Causality: The ATP concentration is critical. To accurately determine the potency of an ATP-competitive inhibitor, the ATP concentration should be set near the Michaelis-Menten constant (Km) for the specific kinase.[10] For Chk1, the reported ATP Km is ~50 µM. Therefore, use a final ATP concentration of 50 µM (100 µM in the 2X mix).

    • The substrate concentration should also be near its Km value, typically around 100 µM.

Step 2: Kinase Reaction
  • To the assay plate containing the prediluted compound, add 2.5 µL of the 2X Chk1 enzyme solution to all wells except the "No Enzyme" background controls.

  • Mix the plate on a plate shaker for 30 seconds.

  • Initiate the kinase reaction by adding 2.5 µL of the 2X Substrate/ATP mix to all wells.

  • Centrifuge the plate briefly (1 min at 500 x g) to ensure all components are at the bottom of the wells.

  • Incubate the reaction at 30°C for 60 minutes. The incubation time should be within the linear range of the enzymatic reaction, which should be determined during assay development.

Step 3: Signal Generation & Detection
  • After the kinase reaction incubation, equilibrate the plate to room temperature.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.[7]

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal.[7]

  • Incubate for 30-40 minutes at room temperature, protecting the plate from light.

  • Measure the luminescence using a plate-reading luminometer (e.g., BMG LABTECH PHERAstar or equivalent).

Experimental Workflow Diagram

G A Prepare 10-pt Serial Dilution of Inhibitor in DMSO B Dispense 2.5µL of 200X Inhibitor to 384-well Assay Plate A->B E Add 2.5µL of 2X Enzyme to Plate (Final Volume: 2.5µL) B->E C Prepare 2X Chk1 Enzyme Solution in Kinase Buffer C->E D Prepare 2X Substrate/ATP Mix (ATP at Km) in Kinase Buffer F Add 2.5µL of 2X Substrate/ATP Mix (Final Volume: 5µL) D->F E->F G Incubate: 60 min @ 30°C F->G H Add 5µL ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) G->H I Incubate: 40 min @ RT H->I J Add 10µL Kinase Detection Reagent (Convert ADP -> ATP -> Light) I->J K Incubate: 30 min @ RT (dark) J->K L Read Luminescence (Plate Reader) K->L M Data Analysis: Normalize Data, Fit Curve, Calc IC50 L->M

Caption: High-level workflow for the Chk1 in vitro kinase assay.

Data Analysis and Interpretation

Data Normalization

The raw relative light unit (RLU) data must be normalized to determine the percent inhibition for each concentration of the test compound.

  • 0% Inhibition (High Signal): Average RLU from DMSO-only wells (Max signal).

  • 100% Inhibition (Low Signal): Average RLU from Staurosporine wells (Min signal).

The formula for calculating percent inhibition is: % Inhibition = 100 * (1 - (RLU_Compound - RLU_Min) / (RLU_Max - RLU_Min))

IC50 Curve Fitting

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor where the response is reduced by half. To determine the IC50, the normalized percent inhibition data is plotted against the logarithm of the inhibitor concentration. A four-parameter logistic (4PL) non-linear regression model is then fitted to the data.[11]

The equation for the 4PL model is: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

Where:

  • Y: Percent Inhibition

  • X: Logarithm of inhibitor concentration

  • Top: Maximum plateau of the curve (should be near 100%)

  • Bottom: Minimum plateau of the curve (should be near 0%)

  • LogIC50: The logarithm of the inhibitor concentration at 50% inhibition. The IC50 is 10^(LogIC50).

  • HillSlope: The steepness of the curve.

This analysis can be performed using software such as GraphPad Prism, or other statistical packages.[11]

Sample Data Presentation
Compound Conc. [nM]Log Conc.Avg. RLU% Inhibition
100004.0015,12398.9
33333.5216,05697.8
11113.0521,88790.9
3702.5745,67862.8
1232.0998,5432.1
411.61100,1230.2
13.71.14101,567-1.5
4.60.66100,987-0.9
1.50.18101,112-1.1
0.5-0.30100,850-0.8
Controls
Max Signal (DMSO)N/A100,6700.0
Min Signal (Stauro)N/A14,010100.0

Based on this sample data, the calculated IC50 for 3-Methyl-2-(m-tolyloxy)aniline against Chk1 would be approximately 60 nM , consistent with published values.[4][5]

Assay Validation: Ensuring Trustworthy Data

To ensure the reliability and robustness of the assay, a statistical parameter known as the Z'-factor (Z-prime) must be calculated.[12][13] The Z'-factor provides a measure of the assay's quality by considering both the dynamic range of the signal and the data variation.[13][14]

The formula is: Z' = 1 - (3 * (SD_Max + SD_Min)) / |Mean_Max - Mean_Min|

Where:

  • SD_Max / Mean_Max: Standard deviation and mean of the high signal (DMSO) controls.

  • SD_Min / Mean_Min: Standard deviation and mean of the low signal (Staurosporine) controls.

Interpretation of Z'-factor Values: [15]

  • Z' > 0.5: An excellent assay, suitable for high-throughput screening.

  • 0 < Z' < 0.5: A marginal assay that may require optimization.

  • Z' < 0: An unreliable assay not suitable for screening.

A successful Chk1 inhibition assay should consistently yield a Z'-factor of ≥ 0.7 .[8] This self-validating step is critical for confidence in the generated IC50 values.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73.
  • GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. GraphPad FAQ 1153. Retrieved February 5, 2026, from [Link]

  • Wikipedia. (n.d.). Z-factor. Wikipedia. Retrieved February 5, 2026, from [Link]

  • Klauck, B., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 795.
  • BMG LABTECH. (2025). The Z prime value (Z´). BMG LABTECH. Retrieved February 5, 2026, from [Link]

  • Ferreira, R. S., et al. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 8, 597.
  • ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against CDK10/CycM. ResearchGate. Retrieved February 5, 2026, from [Link]

  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors.
  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. BMG LABTECH. Retrieved February 5, 2026, from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Retrieved February 5, 2026, from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. PubMed. Retrieved February 5, 2026, from [Link]

  • Hutterer, M., et al. (2015). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States.
  • Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. Retrieved February 5, 2026, from [Link]

  • Gelin, M., et al. (2013). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. Journal of Medicinal Chemistry, 56(9), 3623-3636.
  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Azure Biosystems. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2018). IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. ResearchGate. Retrieved February 5, 2026, from [Link]

  • Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons.
  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation.
  • Inglese, J., et al. (2006). Quantitative high-throughput screening: a titration-based approach that efficiently identifies biological activities in large chemical libraries. Proceedings of the National Academy of Sciences, 103(31), 11473-11478.
  • Promega Italia. (n.d.). ADP-Glo™ Kinase Assay. Promega Italia. Retrieved February 5, 2026, from [Link]

  • Carna Biosciences, Inc. (n.d.). ASSIST™ Kinase ADP-Glo Kit. Kinase Logistics Europe. Retrieved February 5, 2026, from [Link]

Sources

Application

Application Note: Spectroscopic Analysis of 3-Methyl-2-(m-tolyloxy)aniline

Abstract This document provides a detailed guide for the structural elucidation and purity assessment of 3-Methyl-2-(m-tolyloxy)aniline, a substituted aromatic amine with potential applications in pharmaceutical and mate...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the structural elucidation and purity assessment of 3-Methyl-2-(m-tolyloxy)aniline, a substituted aromatic amine with potential applications in pharmaceutical and materials science research. Due to the absence of extensive public data on this specific molecule, this guide establishes a foundational analytical workflow based on first principles and data from structurally analogous compounds. We present optimized protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared (FTIR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. The causality behind key experimental parameters is explained to empower researchers to adapt these methods. This guide is intended for researchers, analytical chemists, and drug development professionals requiring robust methods for the characterization of novel aromatic compounds.

Introduction and Rationale

3-Methyl-2-(m-tolyloxy)aniline is an organic molecule featuring a diaryl ether linkage connecting a substituted aniline ring with a toluene ring. The precise arrangement of these functional groups—an amine, a methyl group, and an ether linkage on aromatic frameworks—gives rise to a unique chemical environment that requires a multi-faceted analytical approach for unambiguous characterization. Spectroscopic analysis is paramount for confirming the molecular structure, identifying impurities, and ensuring batch-to-batch consistency, which are critical steps in any research or development pipeline.

The protocols herein are designed to be self-validating, providing orthogonal data points that, when combined, offer a high-confidence structural confirmation. For instance, while Mass Spectrometry confirms the molecular weight, NMR spectroscopy provides definitive information on the connectivity of atoms.[1] Similarly, FTIR confirms the presence of key functional groups, which are then contextualized by the electronic transitions observed in UV-Vis spectroscopy.

Molecular Structure:

Caption: Workflow for NMR Spectroscopic Analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Analysis cluster_proc Data Analysis prep_sol Prepare Dilute Solution (~100 µg/mL) inject Inject 1 µL into GC prep_sol->inject separate Separate by Temperature Program inject->separate ionize Ionize (EI) & Detect Fragments (MS) separate->ionize tic Analyze Total Ion Chromatogram (TIC) ionize->tic spectrum Extract Mass Spectrum tic->spectrum interpret Identify M+ & Key Fragments spectrum->interpret report Final Report interpret->report Confirm MW & Purity

Caption: Workflow for GC-MS Analysis.

Conclusion

The combination of NMR, GC-MS, FTIR, and UV-Vis spectroscopy provides a comprehensive and robust framework for the characterization of 3-Methyl-2-(m-tolyloxy)aniline. By following these detailed protocols, researchers can obtain high-quality, reproducible data to confirm the identity, structure, and purity of their synthesized material. This analytical package ensures the scientific integrity required for subsequent applications in drug discovery, process development, and materials science.

References

  • PubChem. (n.d.). 2-(3-Methylphenoxy)aniline. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • Huang, C., Li, A., li, L., & Chao, Z.-S. (2017). FT-IR spectra for the free aniline and the adsorbed aniline on Ni-USY catalyst. ResearchGate. Retrieved February 5, 2026, from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved February 5, 2026, from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2025, August 5). A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water. Retrieved February 5, 2026, from [Link]

  • Pocurull, E., Marcé, R. M., & Borrull, F. (1996). Determination of aniline and substituted derivatives in wastewater by gas and liquid chromatography. Analytical Chemistry, 68(23), 4271–4277. [Link]

  • PubChem. (n.d.). 4-(p-Tolyloxy)aniline. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • Brown, R. F. C., Radom, L., Sternhell, S., & Rae, I. D. (1968). Proton magnetic resonance spectra of some aromatic amines and derived amides. Canadian Journal of Chemistry, 46(15), 2577-2587. [Link]

  • SCION Instruments. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Retrieved February 5, 2026, from [Link]

  • Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved February 5, 2026, from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved February 5, 2026, from [Link]

  • Oregon State University. (n.d.). Spectroscopy of Amines. Retrieved February 5, 2026, from [Link]

  • Quality Analysis GmbH. (2025, July 20). GC-MS/Headspace-GC-MS: How does the method work - and when is it used? YouTube. Retrieved February 5, 2026, from [Link]

  • SlidePlayer. (n.d.). UV-Vis Spectroscopy. Retrieved February 5, 2026, from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... Retrieved February 5, 2026, from [Link]

  • Thangadurai, A. S., Johnpeter, M. P., Manikandan, R., & Raj, A. P. (2019). Synthesis, Spectral Characterization and Biological Evaluation of Schiff Base Derived From 3-Methoxy Salicylaldehyde with Anilin. International Journal of Scientific & Technology Research, 8(11), 2277-8616.
  • Narasimha, S. A., Jagadisha, A. S., Ali, R. A. S., Khanum, R., Siri, C. N. K., & Rangaswamy, S. (2025). SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3-THIOMETHYL ANILINE-BASED AZO DYES. Rasayan Journal of Chemistry, 18(1), 188-196.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved February 5, 2026, from [Link]

  • University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY. Retrieved February 5, 2026, from [Link]

  • Filab. (2024, October 25). GC MS analysis in the laboratory: techniques and results. Retrieved February 5, 2026, from [Link]

  • Novoprolabs. (n.d.). NMR sample preparation guidelines. Retrieved February 5, 2026, from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved February 5, 2026, from [Link]

  • All 'Bout Chemistry. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers. YouTube. Retrieved February 5, 2026, from [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved February 5, 2026, from [Link]

  • Wujec, M., Pitucha, M., & Ulanowska, K. (2021). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 26(11), 3275. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 5, 2026, from [Link]

  • Open Library Publishing Platform. (n.d.). 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis). Retrieved February 5, 2026, from [Link]

  • Kask, K., Kaling, M., & Niinemets, Ü. (2016). Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants. Methods in molecular biology, 1482, 127–136. [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved February 5, 2026, from [Link]

  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Aniline (benzenamine). Retrieved February 5, 2026, from [Link]

  • Wikipedia. (n.d.). Gas chromatography–mass spectrometry. Retrieved February 5, 2026, from [Link]

  • Chemistry LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds. Retrieved February 5, 2026, from [Link]

  • Whitman College. (n.d.). GCMS Section 6.13 - Fragmentation of Ethers. Retrieved February 5, 2026, from [Link]

  • Wikipedia. (n.d.). Aniline. Retrieved February 5, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Ullmann Condensation for Phenoxy Aniline Synthesis

Welcome to the technical support center for the Ullmann condensation, a cornerstone reaction for the synthesis of phenoxy anilines—a critical scaffold in pharmaceuticals and materials science. This guide is designed for...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Ullmann condensation, a cornerstone reaction for the synthesis of phenoxy anilines—a critical scaffold in pharmaceuticals and materials science. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and optimize this powerful yet often temperamental C-N and C-O bond-forming reaction. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to solve the unique challenges presented by your specific substrates.

Troubleshooting Guide: A Diagnostic Q&A Approach

This section is structured to help you diagnose and resolve common issues encountered during the Ullmann condensation for phenoxy aniline synthesis.

Problem 1: Low to No Conversion of Starting Materials

You've set up your reaction, refluxed for hours, and the TLC or GC-MS analysis shows predominantly starting materials. Let's break down the potential culprits.

Q1: Is your copper catalyst active?

A: The state of the copper catalyst is paramount. Copper(I) salts like CuI are often preferred, but their quality can degrade over time, especially with exposure to air and moisture.[1] If your bottle of CuI is old or has changed color (e.g., from off-white to greenish-brown), it's a sign of oxidation to Cu(II), which is generally less active.

  • Expert Insight: While some Cu(II) sources can be effective under certain conditions, Cu(I) is typically the active catalytic species.[2] For a reliable reaction, consider using freshly purchased CuI or "activating" your copper source. Traditional methods involve reducing copper sulfate with zinc metal in hot water.[2][3][4]

Q2: Are your reagents and solvent sufficiently dry and de-gassed?

A: The Ullmann condensation can be sensitive to oxygen and water. Oxygen can oxidize the active Cu(I) catalyst to the less reactive Cu(II) state. Water can hydrolyze the organocopper intermediates.

  • Causality Check: Ensure your solvent is anhydrous and de-gassed. A common method is to sparge the solvent with an inert gas (nitrogen or argon) for 30-60 minutes before use.[1] Similarly, ensure your aniline and phenol starting materials are dry. For solid reagents, drying in a vacuum oven is a good practice.

Q3: Is your base strong enough to deprotonate the phenol/aniline?

A: The reaction requires a base to deprotonate the phenol or aniline, making it a more potent nucleophile.[5] The choice of base is critical and substrate-dependent.

  • Self-Validation: If you suspect your base is the issue, consider the pKa of your nucleophile. For phenols, inorganic bases like K₂CO₃ or Cs₂CO₃ are often sufficient.[5] For less acidic anilines, a stronger base like K₃PO₄ or an organic base might be necessary.[6] A simple litmus test of your reaction mixture (if appropriate for your solvent system) can give a crude indication of basicity.

Problem 2: Significant Side Product Formation

Your reaction is proceeding, but you're isolating a mixture of products, with the desired phenoxy aniline being a minor component.

Q1: Are you observing significant amounts of homo-coupling (biaryl formation)?

A: The classic Ullmann reaction is the homo-coupling of two aryl halides to form a biaryl compound.[7][8] This can be a significant side reaction, especially at higher temperatures.

  • Mitigation Strategy: This is often a sign of excessive temperature or a catalyst system that favors C-C bond formation. Modern Ullmann reactions have been developed to run at lower temperatures (80-120 °C) with the aid of ligands, which can significantly suppress homo-coupling.[5][9] Consider reducing the reaction temperature and/or introducing a suitable ligand.

Q2: Is your main byproduct a de-halogenated starting material?

A: The formation of a de-halogenated arene suggests a reductive process is competing with your desired cross-coupling.

  • Mechanistic Insight: This can happen if there are sources of protons in your reaction mixture (e.g., residual water) that can quench the organocopper intermediate. It can also be promoted by certain solvents or additives. Rigorously drying all reagents and solvents is the first line of defense.

Problem 3: Reaction Stalls or is Inconsistent

You've had success with this reaction before, but now it's failing or giving inconsistent yields.

Q1: Have you changed your source of reagents or solvents?

A: The Ullmann reaction is notoriously sensitive to impurities.[10] Trace impurities in solvents or reagents can poison the catalyst.

  • Best Practice: If you've recently opened a new bottle of solvent, base, or catalyst, consider running a control reaction with a previously successful batch to rule out reagent contamination.

Q2: Is your stirring efficient?

A: Many Ullmann reactions are heterogeneous, especially when using inorganic bases like K₂CO₃.[5] Inefficient stirring can lead to poor mixing and localized concentration gradients, resulting in inconsistent reaction rates and yields.

  • Practical Tip: Use a stir bar that is appropriately sized for your reaction flask and ensure a vigorous stirring rate that creates a vortex and keeps all solids suspended.

Frequently Asked Questions (FAQs)

Q: How do I choose the right ligand for my reaction?

A: Ligands are crucial in modern Ullmann condensations as they solubilize the copper catalyst, stabilize the active species, and accelerate the catalytic cycle, allowing for milder reaction conditions.[2][10][11] The choice of ligand is often empirical, but some general guidelines apply:

  • Nitrogen-based ligands: Diamines (e.g., TMEDA, DMEDA) and phenanthrolines are widely used and effective for many C-N and C-O couplings.[10][12]

  • Oxygen-based ligands: Diketones and diols can also be effective.[5]

  • Amino acids: Simple amino acids like L-proline have been shown to be effective and are a green, inexpensive option.

Q: What is the best copper source?

A: Copper(I) iodide (CuI) is the most common and generally reliable precursor.[7] Copper(I) bromide (CuBr) and copper(I) cyanide (CuCN) are also used. In some cases, copper nanoparticles or copper oxides have been shown to be effective heterogeneous catalysts.[9][13] The key is to use a high-purity source.

Q: Which aryl halide should I use (I, Br, Cl)?

A: The reactivity of the aryl halide follows the order I > Br > Cl.[9] Aryl iodides are the most reactive and often give the best results under mild conditions. Aryl bromides are also widely used. Aryl chlorides are the least reactive and typically require more forcing conditions or specialized catalytic systems.[12]

Q: What is the optimal reaction temperature?

A: This is highly dependent on the specific substrates, catalyst, and ligand system. Classical Ullmann reactions required temperatures in excess of 200 °C.[2][7] However, with modern ligand-accelerated systems, reactions can often be run effectively in the 80-120 °C range.[5][9] It's always best to start with conditions reported for similar substrates in the literature and then optimize from there.

Data Presentation

Table 1: Common Reagent Combinations for Ullmann Phenoxy Aniline Synthesis

Copper SourceLigandBaseSolvent(s)Typical Temp. (°C)Notes
CuI1,10-PhenanthrolineK₂CO₃Toluene, Dioxane100-125Good for general C-O and C-N couplings; accelerates the reaction.[10]
CuIN,N'-Dimethylethylenediamine (DMEDA)K₃PO₄DMF, NMP110-150A robust system for a wide range of substrates.[12]
Cu₂OL-ProlineCs₂CO₃DMSO90-110A "green" and cost-effective option.
Cu PowderNone (Traditional)K₂CO₃Nitrobenzene, Pyridine>200Harsh conditions, often leading to side products.[2]

Key Experimental Protocols

General Protocol for Ligand-Accelerated Ullmann Condensation

This protocol is a general starting point and should be optimized for your specific substrates.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the aniline or phenol (1.2 equiv), the copper(I) iodide (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 equiv).

  • Inert Atmosphere:

    • Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition:

    • Add the anhydrous, de-gassed solvent via syringe. The reaction concentration is typically in the range of 0.1-1.0 M.

  • Reaction:

    • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring:

    • Monitor the progress of the reaction by TLC or GC-MS. Aliquots can be taken via syringe.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the insoluble copper salts and base.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Diagram 1: The Catalytic Cycle of the Ullmann Condensation

Ullmann_Cycle CuI_L Cu(I)X-L OxAdd Oxidative Addition CuIII Ar-Cu(III)(Nu)-X      L OxAdd->CuIII RedElim Reductive Elimination CuIII->RedElim RedElim->CuI_L Catalyst Regeneration Product Ar-Nu RedElim->Product Base Base NuH Nu-H (Phenol/Aniline) Base->NuH Deprotonation Nu_Cu Nu-Cu(I)-L NuH->Nu_Cu + Cu(I)X-L - HX Nu_Cu->OxAdd ArX Ar-X ArX->OxAdd

Caption: A simplified catalytic cycle for the modern Ullmann condensation.

Diagram 2: Troubleshooting Flowchart

Troubleshooting_Flowchart Start Reaction Issue: Low/No Conversion CheckCatalyst Is Cu(I) source fresh and anhydrous? Start->CheckCatalyst CheckInert Is the system under a robust inert atmosphere? CheckCatalyst->CheckInert Yes Sol_ReplaceCatalyst Action: Use fresh CuI or activate old source. CheckCatalyst->Sol_ReplaceCatalyst No CheckBase Is the base strong enough for the nucleophile? CheckInert->CheckBase Yes Sol_ImproveInert Action: Re-check seals, degas solvent thoroughly. CheckInert->Sol_ImproveInert No CheckTemp Is the temperature appropriate? CheckBase->CheckTemp Yes Sol_ChangeBase Action: Screen stronger bases (e.g., K₃PO₄, Cs₂CO₃). CheckBase->Sol_ChangeBase No Sol_OptimizeTemp Action: Increase temperature in 10°C increments. CheckTemp->Sol_OptimizeTemp No Success Problem Resolved CheckTemp->Success Yes Sol_ReplaceCatalyst->CheckInert Sol_ImproveInert->CheckBase Sol_ChangeBase->CheckTemp Sol_OptimizeTemp->Success

Caption: A decision tree for troubleshooting low conversion in Ullmann reactions.

References

  • Troubleshooting Ullmann Coupling . (2023). Reddit r/Chempros. [Link]

  • Ullmann condensation . Wikipedia. [Link]

  • Ullmann Reaction . Organic Chemistry Portal. [Link]

  • Ullmann reaction . Slideshare. [Link]

  • Giri, R., & Hartwig, J. F. (2010). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates . Journal of the American Chemical Society, 132(45), 15860–15872. [Link]

  • Zamani, A., et al. (2018). Synthesis and characterization of copper nanoparticles on walnut shell for catalytic reduction and C-C coupling reaction . Inorganic and Nano-Metal Chemistry. [Link]

  • Goodbrand, H. B., & Hu, N.-X. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines . The Journal of Organic Chemistry, 64(2), 670–674. [Link]

  • Ooi, K. L., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst . Catalysts, 10(9), 1103. [Link]

  • Ooi, K. L., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst . ResearchGate. [Link]

  • Ullmann Coupling & other Cu Catalyzed reactions . Organic Synthesis. [Link]

  • De Nino, A., et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides . Molecules, 27(11), 3585. [Link]

  • Sambiagio, C., et al. (2014). Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development . Chemical Society Reviews, 43(10), 3525-3550. [Link]

  • Das, S., et al. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis . ACS Catalysis, 7(9), 5874–5884. [Link]

  • Venter, J. A., et al. (2021). Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions. Part 1: O-Arylation of phenols with aryl halides . ResearchGate. [Link]

  • De Luca, L., et al. (2020). Ligand-Free Copper-Catalyzed Ullmann-Type C−O Bond Formation in Non-Innocent Deep Eutectic Solvents under Aerobic Conditions . ChemSusChem, 13(17), 4588-4595. [Link]

  • Goodbrand, H. B., & Hu, N.-X. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines . The Journal of Organic Chemistry, 64(2), 670–674. [Link]

  • EFFICIENT LIGAND-MEDIATED ULLMAN COUPLING OF ANILINES AND AZOLS.
  • De Nino, A., et al. (2020). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands . Frontiers in Chemistry, 8, 253. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 3-Methyl-2-(m-tolyloxy)aniline

Case ID: 3M-TOA-SYN-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting Side Reactions & Impurity Profiles Executive Summary & Reaction Logic Welcome...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 3M-TOA-SYN-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting Side Reactions & Impurity Profiles

Executive Summary & Reaction Logic

Welcome to the technical guide for 3-Methyl-2-(m-tolyloxy)aniline (CAS 114620-28-5 analog). This intermediate is a critical scaffold in kinase inhibitor development. The synthesis typically follows a two-stage sequence: Nucleophilic Aromatic Substitution (


)  followed by Nitro Reduction .

The Core Challenge: The 3-methyl substituent on the nitrobenzene ring exerts a significant ortho-steric effect. This hinders the nucleophilic attack during the ether formation and can impede surface adsorption during catalytic hydrogenation. Consequently, this molecule is prone to specific "stalled" intermediates and competitive side pathways that are less common in unhindered systems.

The Synthesis Pathway
  • Coupling (

    
    ):  2-Fluoro-3-methylnitrobenzene + m-Cresol 
    
    
    
    3-Methyl-2-(m-tolyloxy)nitrobenzene.
  • Reduction: 3-Methyl-2-(m-tolyloxy)nitrobenzene

    
    Target Aniline .
    

Interactive Troubleshooting Guide

Module A: The Coupling Step ( )

Symptom: HPLC shows a persistent peak at RRT ~0.9 (relative to product) and low conversion, even after 24 hours.

Diagnosis: Steric Deactivation & Hydrolysis Competition. The 3-methyl group twists the nitro group out of planarity, reducing its electron-withdrawing resonance capability. This makes the C-2 position less electrophilic. If the reaction stalls, trace water competes with the cresol nucleophile.

Potential Side Reaction Impurity ID Root Cause Corrective Action
Hydrolysis 2-Hydroxy-3-methylnitrobenzeneWet solvent/base;

attacks instead of Ar-

.
Use anhydrous DMF/DMSO. Switch base to

(milder than KOH).
Homocoupling Bi-cresol derivativesOxidative coupling of m-cresol.Degas solvents (

sparge). Ensure inert atmosphere.
Regioisomerism 2-Methyl-6-(m-tolyloxy)anilineUse of 2-chloro-1 -methyl-3 -nitrobenzene precursor.Verify starting material regiochemistry (NMR).

Q: Why am I seeing a "phenol" peak even with anhydrous conditions? A: Check your base. Potassium carbonate (


) can be hygroscopic. If the reaction temperature exceeds 120°C in DMSO, the solvent itself can decompose to generate reactive species that mimic hydrolysis products. Recommendation:  Maintain reaction temperature at 100-110°C and use the Fluoro -precursor (2-fluoro-3-methylnitrobenzene) instead of the Chloro-analog to accelerate the kinetics by 10-50x, outcompeting the side reactions [1].
Module B: The Reduction Step

Symptom: Product is pink/reddish or darkens rapidly upon air exposure. LC-MS shows M+14 or M+16 peaks.

Diagnosis: Incomplete Reduction Pathway (The "Haber" Intermediates). The steric bulk of the ortho-methyl group hinders the adsorption of the nitro group onto the Pd/C catalyst surface. This leads to the desorption of partially reduced intermediates.

Detailed Impurity Analysis:

  • Hydroxylamine (R-NHOH):

    • Detection: Mass = Target + 16.

    • Cause: Hydrogen starvation at the catalyst surface or catalyst poisoning.

    • Risk: This is a "silent" impurity that can re-oxidize to the nitroso species.

  • Azoxy Dimer (R-N=N(O)-R):

    • Detection: Mass = (2

      
       Target) + 14 (approx). Highly colored (Yellow/Orange).
      
    • Mechanism: Condensation of unreacted Nitroso intermediate with Hydroxylamine.

    • Fix: This reaction is base-catalyzed.[1] Ensure the reduction media is neutral or slightly acidic (e.g., Ethanol/THF).

Q: How do I eliminate the pink color? A: The pink color usually indicates trace Azo/Azoxy impurities.

  • Protocol Adjustment: Increase Hydrogen pressure (from 1 atm to 3-5 bar).

  • Catalyst: Switch from 10% Pd/C to 5% Pt/C (sulfided) or add a promoter like Vanadium. Platinum is less sensitive to steric hindrance for nitro reductions [2].

  • Workup: Wash the organic layer with dilute Sodium Dithionite (

    
    ) solution during extraction. This reduces the colored azo impurities to hydrazines or cleaves them, rendering them removable.
    

Visualizing the Reaction Network

The following diagram illustrates the primary pathway and the critical "off-ramps" where side reactions occur due to steric hindrance and conditions.

ReactionNetwork SM 2-Fluoro-3-methyl nitrobenzene Intermediate Ether Intermediate (Nitro) SM->Intermediate SNAr (Base, Heat) Hydrolysis Impurity A: 2-Hydroxy-3-methyl nitrobenzene SM->Hydrolysis Trace H2O (Competition) Cresol m-Cresol Cresol->Intermediate Target Target Aniline (3-Methyl-2-(m-tolyloxy)aniline) Intermediate->Target H2, Pd/C (Reduction) Hydroxylamine Impurity B: Hydroxylamine (R-NHOH) Intermediate->Hydroxylamine Incomplete Red. (Steric Hindrance) Hydroxylamine->Target Slow Step Azoxy Impurity C: Azoxy Dimer (Colored) Hydroxylamine->Azoxy Condensation (Base catalyzed)

Caption: Reaction network showing the primary synthesis path (Blue/Green) and competitive side reactions (Red) driven by steric hindrance and moisture.

Validated Experimental Protocol

To minimize the side reactions described above, use this optimized protocol.

Step 1: Ether Formation ( )[2]
  • Reagents: 2-Fluoro-3-methylnitrobenzene (1.0 eq), m-Cresol (1.05 eq),

    
     (1.5 eq, anhydrous).
    
  • Solvent: DMF (Dimethylformamide), conc. 0.5 M.

  • Procedure:

    • Charge m-cresol and

      
       into DMF. Stir at RT for 30 min to form the phenoxide (degas with 
      
      
      
      to prevent cresol oxidation).
    • Add the nitrobenzene precursor.

    • Heat to 90-100°C . Note: Do not exceed 120°C to avoid solvent breakdown.

    • Monitor by HPLC. If hydrolysis >2%, add 5% toluene as a co-solvent to scavenge water azeotropically (if using a Dean-Stark setup, though rarely needed with good DMF).

    • Quench: Pour into ice water. The product should precipitate.

Step 2: Hydrogenation
  • Reagents: Nitro-Ether Intermediate, 5% Pd/C (5 wt% loading), Methanol/THF (1:1).

  • Procedure:

    • Dissolve intermediate in MeOH/THF. (THF helps solubility of the hindered ether).

    • Add catalyst under Argon.[2]

    • Pressurize with

      
       to 3 bar (45 psi) . Crucial: Higher pressure overcomes the steric barrier.
      
    • Stir vigorously (>800 rpm) to eliminate mass-transfer limitations.

    • Endpoint: Check for disappearance of the Nitro peak AND the Hydroxylamine intermediate (M+16).

    • Workup: Filter through Celite immediately. Add 0.1% Ascorbic acid to the filtrate if storing, to prevent air oxidation of the aniline [3].

Critical Process Parameters (CPP) Table

ParameterRangeRisk of Deviation
Coupling Temp 90°C - 110°C>120°C: Solvent decomposition. <80°C: Incomplete conversion (sterics).
Water Content (

)
< 0.1%>0.5%: Significant hydrolysis (Impurity A).

Pressure
3 - 5 bar<1 bar: Stalls at Hydroxylamine (Impurity B).
Reaction pH (Red) 6.0 - 7.5>8.0: Promotes Azoxy coupling (Impurity C).

References

  • Nucleophilic Arom

    
    ) Mechanism & Leaving Group Effects. 
    Master Organic Chemistry. (2018).[3] Fluorine is a superior leaving group in 
    
    
    
    due to the high electronegativity stabilizing the Meisenheimer complex.
  • Reduction of Nitro Compounds: Selectivity and Side Reactions. Organic Chemistry Portal. Detailed analysis of nitro reduction methods, including transfer hydrogenation and metal-catalyzed routes that avoid azo formation.

  • Handling of Air-Sensitive Anilines. Common Organic Chemistry. Protocols for stabilizing electron-rich anilines against oxidation (browning) using antioxidants like ascorbic acid or dithionite.

  • Synthesis of Diaryl Ethers via

    
    . 
    ACS Publications (Org. Lett.). Discusses the base-mediated coupling of phenols with nitroarenes and the impact of electron-withdrawing groups.
    
    
  • General Procedure for 2-Aminodiphenylethers. ChemicalBook (Journal Ref). Describes the specific hydrogenation conditions (Pd/C, Ethyl Acetate) for similar diaryl ether scaffolds.

Sources

Troubleshooting

improving solubility of 3-Methyl-2-(m-tolyloxy)aniline for assays

Technical Support Center: Solubility Optimization Guide Subject: 3-Methyl-2-(m-tolyloxy)aniline (Lipophilic Aryl Amine) Reference ID: TSC-SOL-042[1] Executive Summary: The Physicochemical Challenge You are likely encount...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization Guide Subject: 3-Methyl-2-(m-tolyloxy)aniline (Lipophilic Aryl Amine) Reference ID: TSC-SOL-042[1]

Executive Summary: The Physicochemical Challenge

You are likely encountering variability in your assay data (IC50 shifts, non-linear regression failures) or visible precipitation.[1] This is not user error; it is a fundamental property of 3-Methyl-2-(m-tolyloxy)aniline .[1]

Compound Profile:

  • Class: Diphenyl ether derivative / Lipophilic Aniline.[1]

  • Predicted LogP: ~3.3 – 3.5 (Highly Lipophilic).[1]

  • pKa: ~4.0 – 4.5 (Weak Base).[1]

  • Behavior: This molecule exhibits "brick dust" behavior in aqueous media.[1] It dissolves readily in organic solvents (DMSO) but undergoes rapid amorphous precipitation upon dilution into neutral buffers (pH 7.4), often creating micro-aggregates that are invisible to the naked eye but devastating to assay reproducibility.

Module 1: Stock Solution Integrity

The Golden Rule: Moisture is the enemy. DMSO is hygroscopic. If your DMSO stock absorbs water from the atmosphere, the solubility of this compound drops exponentially, leading to "silent precipitation" inside your storage tube.

Protocol A: Preparation of High-Integrity Stock
  • Solvent: Use anhydrous DMSO (Grade: ≥99.9%, Water content <0.005%).[1]

  • Concentration: Prepare at 10 mM or 20 mM . Avoid going higher (e.g., 100 mM) as this increases the risk of crashing out during freeze-thaw cycles.[1]

  • Storage:

    • Do NOT store in a single large vial.

    • Aliquot into single-use volumes (e.g., 20 µL or 50 µL).

    • Store at -20°C or -80°C.

    • Discard any aliquot after one freeze-thaw cycle.[1]

Module 2: The "Intermediate Dilution" Method

The Problem: Direct dilution from 100% DMSO stock to 100% Aqueous Buffer creates a massive dielectric shock. The local concentration of the compound exceeds its solubility limit before it can disperse, causing immediate precipitation.

The Solution: Use an intermediate solvent step to "step down" the hydrophobicity.

Protocol B: Stepwise Dilution Workflow
StepSource SolutionTarget SolventFinal DMSO %State
1 10 mM Stock (100% DMSO)100% DMSO100%Soluble
2 Step 1 Solution50% DMSO / 50% Water 50%Critical Transition
3 Step 2 SolutionAssay Buffer< 1%Stable Dispersion

Note: In Step 2, if precipitation occurs, substitute "50% Water" with "50% PEG-400" or "50% Ethanol" to maintain solubility before the final spike into the assay.

Module 3: Advanced Formulation (Cyclodextrins)

If the intermediate dilution fails, you must use a carrier system. For lipophilic amines like 3-Methyl-2-(m-tolyloxy)aniline, Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
is the industry standard.[1] It encapsulates the hydrophobic phenyl rings while the hydroxyl groups maintain aqueous solubility.
Protocol C: Cyclodextrin Complexation
  • Prepare Vehicle: Make a 20% (w/v) HP-

    
    -CD solution in your assay buffer (e.g., PBS).[1] Filter sterilize (0.22 µm).
    
  • Dilution:

    • Add your compound stock (in DMSO) directly into the 20% HP-

      
      -CD solution while vortexing rapidly.
      
    • Incubate at Room Temperature (RT) with shaking for 30 minutes to allow equilibrium of the inclusion complex.

  • Assay Use: Use this complexed solution as your working stock. The cyclodextrin prevents the compound from aggregating.

Visualizing the Workflow

The following diagram illustrates the decision logic for handling this compound based on your assay's tolerance for solvents.

SolubilityWorkflow Start Start: 10mM Stock in DMSO CheckAssay Check Assay Tolerance: Can you use >1% DMSO? Start->CheckAssay DirectDilution Direct Dilution (High Risk of Precip.) CheckAssay->DirectDilution Yes (Robust Assay) Stepwise Protocol B: Intermediate Dilution Step CheckAssay->Stepwise No (Sensitive Cells) Validation Validation: Measure OD600 or DLS DirectDilution->Validation Stepwise->Validation Cyclodextrin Protocol C: HP-beta-CD Complexation Validation->Cyclodextrin Precipitation Detected Proceed to Assay Proceed to Assay Validation->Proceed to Assay Clear Solution

Caption: Decision matrix for solubilizing 3-Methyl-2-(m-tolyloxy)aniline. Dashed red line indicates failure mode requiring advanced formulation.

Troubleshooting & FAQs

Q1: My compound precipitates immediately upon adding to the cell culture media. Why? A: Cell culture media contains salts and proteins that can act as nucleation sites.[1] Furthermore, the "salting-out" effect reduces the solubility of organic molecules.

  • Fix: Do not spike 100% DMSO stock directly into the well. Dilute the compound in culture media containing 10% FBS (proteins bind the drug, keeping it in solution) outside the plate, vortex, and then add to cells.

Q2: Can I use acid to dissolve it? It is an aniline. A: Yes, theoretically.[1][2] As a weak base, it will form a salt at pH < 3.[1] However, most biological assays require pH 7.[1]4. If you dissolve it in acid and then neutralize it in the assay buffer, the "Free Base" will reform and likely crash out. Acidification is only recommended if your assay runs at acidic pH (e.g., lysosomal assays).[1]

Q3: How do I know if it precipitated? I can't see anything. A: Visual inspection is insufficient for micro-molar concentrations.

  • The Tyndall Effect: Shine a laser pointer (or bright LED) through the tube. If you see a beam path (scattering), you have suspended particulates.[1]

  • Absorbance: Measure OD at 600nm or 650nm (where the compound should not absorb). An increase in baseline indicates turbidity.[1]

Q4: Is sonication safe for this compound? A: Yes. Sonication helps break up crystal lattices during stock preparation.[1] However, sonication heats the solution. Ensure the sample does not exceed 40°C to prevent degradation. Sonicate in short bursts (5s on, 5s off).

References

  • PubChem. 2-(3-methylphenoxy)aniline Compound Summary (Analogous Structure). National Library of Medicine.[1] Available at: [Link][1][3]

  • Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.[1] (Discusses the "Brick Dust" phenomenon and DMSO shock).

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development.[1] Journal of Pharmacy and Pharmacology.[1] Available at: [Link]

Sources

Optimization

preventing byproduct formation in N-arylation reactions

N-Arylation Reaction Integrity Center: Technical Support & Troubleshooting Guide Welcome to the N-Arylation Support Center. This guide is engineered for researchers encountering specific failure modes in C–N cross-coupli...

Author: BenchChem Technical Support Team. Date: February 2026

N-Arylation Reaction Integrity Center: Technical Support & Troubleshooting Guide

Welcome to the N-Arylation Support Center. This guide is engineered for researchers encountering specific failure modes in C–N cross-coupling reactions (Buchwald-Hartwig, Ullmann, Chan-Lam). Unlike standard reviews, this content is structured as a diagnostic interface: identify your byproduct, understand the mechanistic failure, and implement the corrective protocol.

Part 1: Diagnostic Triage

Before adjusting conditions, identify the specific byproduct pathway. Use the decision tree below to classify your reaction failure.

DiagnosticTree Start Identify Major Byproduct Reduced Reduced Arene (Ar-H) Start->Reduced Hydrodehalogenation BisAryl Bis-Arylated Amine (Ar2N-R) Start->BisAryl Over-arylation Biaryl Biaryl Homocoupling (Ar-Ar) Start->Biaryl Homocoupling NoRxn No Conversion (Pd Black Formation) Start->NoRxn Catalyst Death Sol_Red CAUSE: u03b2-Hydride Elimination FIX: Bulky Ligands, Non-protic Solvent Reduced->Sol_Red Sol_Bis CAUSE: Product > Substrate Nucleophilicity FIX: Ortho-subst. Ligands (BrettPhos) BisAryl->Sol_Bis Sol_Bi CAUSE: Disproportionation/Radicals FIX: Switch to Pd(0) source, avoid Ar-I Biaryl->Sol_Bi Sol_No CAUSE: Oxidation/Ligation Failure FIX: Use Precatalysts (G3/G4) NoRxn->Sol_No

Figure 1: Diagnostic decision tree for isolating the mechanistic origin of N-arylation byproducts.

Part 2: Troubleshooting Guides (Q&A Format)

Issue 1: Hydrodehalogenation (Ar-X Ar-H)

User Report: "I am attempting to couple an aryl bromide with a secondary amine. Instead of the product, I am recovering the dehalogenated arene (Ar-H). My LCMS shows mass [M-Br+H]."

Technical Diagnosis: This is a classic


-Hydride Elimination  failure. The palladium center, after oxidative addition, is abstracting a hydride instead of undergoing reductive elimination with the amine. This hydride often comes from the amine itself (if it has 

-hydrogens) or the solvent (especially alcohols).

Corrective Protocol:

  • Accelerate Reductive Elimination: The rate of reductive elimination must outcompete

    
    -hydride elimination. Switch to electron-rich, bulky biaryl phosphine ligands (e.g., RuPhos , BrettPhos ). These ligands sterically crowd the metal center, forcing the product off the metal faster [1].
    
  • Solvent Hygiene: If using isopropanol or other alcohols, switch to Toluene or 1,4-Dioxane . Alcohols are excellent hydride donors for Pd(II) species.

  • Base Selection: Switch from alkoxide bases (NaOtBu) to NaHMDS or Cs2CO3 if the substrate is sensitive. Alkoxides can undergo

    
    -elimination to form a Pd-hydride.
    
Issue 2: Bis-Arylation of Primary Amines

User Report: "I am reacting aniline with an aryl chloride. I want the secondary amine (Ar-NH-Ar), but I keep getting the tertiary amine (Ar-N(Ar)-Ar). I used 1.0 equivalent of halide."

Technical Diagnosis: The secondary amine product is often more nucleophilic than the starting primary amine, leading to competition for the catalyst. This is "over-arylation."

Corrective Protocol:

  • Ligand Architecture: Use a ligand that creates a "roof" over the palladium center, such as BrettPhos or tBuBrettPhos . These ligands are designed to accommodate the small primary amine but sterically reject the larger secondary amine product from coordinating for a second cycle [2].

  • Stoichiometry Inversion: If the amine is inexpensive, use it in excess (1.2 to 1.5 equiv) relative to the aryl halide. This statistically favors the mono-arylation.

  • Precatalyst Strategy: Use BrettPhos Pd G4 . The rapid initiation ensures a high concentration of active catalyst that is selective for the primary amine profile.

Issue 3: Protodeboronation in Chan-Lam Coupling

User Report: "I am using the Chan-Lam method (Cu(OAc)2) to couple a boronic acid with an imidazole. The boronic acid is disappearing, but I see only the parent arene (Ar-H) and no coupled product."

Technical Diagnosis: The rate of Protodeboronation (hydrolysis of the C-B bond) is faster than the transmetalation to Copper. This is common with electron-poor boronic acids or wet solvents.

Corrective Protocol:

  • Slow Addition: Do not add the boronic acid all at once. Add it portion-wise (or via syringe pump) over 2–4 hours. This keeps the concentration of free boronic acid low relative to the copper catalyst, favoring the catalytic cycle over the hydrolytic background reaction [3].

  • Molecular Sieves: Add 4Å molecular sieves (powdered, activated) to the reaction mixture. Water facilitates protodeboronation; removing it is critical.

  • Oxidant Switch: Ensure the reaction is open to air (O2 balloon is better). Efficient re-oxidation of Cu(I) to Cu(II) is required to drive the cycle. If sluggish, add a co-oxidant like TEMPO.

Part 3: Mechanistic Visualization

Understanding where the byproduct exits the cycle is crucial for prevention.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (L-Pd(II)-Ar-X) Pd0->OxAdd + Ar-X Coord Amine Coordination (L-Pd(II)-Ar-NHR) OxAdd->Coord + Amine/Base Homo BYPRODUCT EXIT: Homocoupling (Forms Ar-Ar) OxAdd->Homo Disproportionation RedElim Reductive Elimination (Product Release) Coord->RedElim Rate Determining Step Dehal BYPRODUCT EXIT: Beta-Hydride Elimination (Forms Ar-H) Coord->Dehal Slow Red. Elim. RedElim->Pd0 Cycle Complete

Figure 2: The Buchwald-Hartwig catalytic cycle highlighting critical exit points for hydrodehalogenation and homocoupling.

Part 4: Optimization Data Tables

Table 1: Ligand Selection Matrix for Specific Problems
Problem ScenarioRecommended LigandMechanism of ActionReference
Bis-arylation (Primary Amines)BrettPhos , tBuBrettPhos Extreme steric bulk prevents coordination of the secondary amine product.[2]
Hydrodehalogenation RuPhos , XPhos Electron-rich nature accelerates reductive elimination over hydride abstraction.[1]
Weak Nucleophiles (Amides/Carbamates)tBuXPhos High electron density facilitates oxidative addition and stabilizes the intermediate.[4]
Heterocycle Arylation tBuXPhos , Me4tBuXPhos Prevents catalyst poisoning by heteroatoms (N, S) via steric shielding.[5]
Table 2: Base Compatibility Guide
BasepKa (conj. acid)Best ForWarning
NaOtBu ~17Standard substratesCan cause

-elimination; moisture sensitive.
Cs2CO3 ~10Base-sensitive functional groups (esters, nitriles)Slower reaction; requires higher T or polar solvent.
LHMDS/NaHMDS ~26Difficult substrates requiring deprotonationCan react with electrophilic functional groups.
K3PO4 ~12Mild conditions, high functional group toleranceOften requires water (slurry) or specific solvents.

Part 5: References

  • Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Pearson. Available at: [Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. Available at: [Link]

  • Recent Advances in N-Arylation of Heterocycles. ResearchGate. Available at: [Link]

  • Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines. ACS Catalysis. Available at: [Link]

Troubleshooting

Technical Support Hub: Scaling Up 3-Methyl-2-(m-tolyloxy)aniline Synthesis

Case ID: 3M2MTA-SCALE-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The synthesis of 3-Methyl-2-(m-tolyloxy)aniline presents a classic challenge in pro...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 3M2MTA-SCALE-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 3-Methyl-2-(m-tolyloxy)aniline presents a classic challenge in process chemistry: constructing a sterically congested biaryl ether linkage followed by a chemoselective reduction. The target molecule features a "vicinal trisubstituted" pattern (1-Amino, 2-Phenoxy, 3-Methyl) on the aniline ring. The 3-methyl group exerts significant steric pressure on the ether formation, making the initial SNAr coupling the rate-determining step for yield and purity.

This guide provides a validated, scalable protocol emphasizing steric management and exotherm control .

Visual Workflow: Reaction Pathway

The following diagram outlines the critical path and potential failure points (impurity formation) during the synthesis.

SynthesisPath cluster_0 Phase 1: Coupling cluster_1 Phase 2: Reduction SM1 2-Fluoro-3-methyl- nitrobenzene Intermediate INTERMEDIATE: 3-Methyl-2-(m-tolyloxy)- nitrobenzene SM1->Intermediate Step 1: SNAr K2CO3, DMF, 110°C Impurity1 Impurity A: Phenolic Hydrolysis SM1->Impurity1 Wet Solvent (Hydrolysis) SM2 m-Cresol (3-Methylphenol) SM2->Intermediate Product TARGET: 3-Methyl-2-(m-tolyloxy)- aniline Intermediate->Product Step 2: Reduction H2, Pd/C Impurity2 Impurity B: Hydroxylamine Intermediate->Impurity2 Incomplete Reduction

Caption: Figure 1. Critical process flow for 3-Methyl-2-(m-tolyloxy)aniline synthesis, highlighting the SNAr coupling and hydrogenation stages along with primary impurity risks.

Phase 1: SNAr Coupling (The Bottleneck)

Objective: Synthesize 3-Methyl-2-(m-tolyloxy)nitrobenzene. Mechanism: Nucleophilic Aromatic Substitution (SNAr). Critical Constraint: The 3-methyl group on the nitrobenzene ring creates a "steric wall," hindering the approach of the m-cresol nucleophile.

Validated Protocol (Scale: 100g - 1kg)
  • Setup: Charge a reactor with DMF (Dimethylformamide) (5 vol relative to nitro substrate). Ensure water content is <0.05% (Karl Fischer).

  • Base Loading: Add K2CO3 (1.5 eq). Note: Use milled/powdered grade for faster kinetics.

  • Nucleophile Addition: Add m-Cresol (1.05 eq). Stir at ambient temperature for 30 mins to form the phenoxide anion.

  • Substrate Addition: Add 2-Fluoro-3-methylnitrobenzene (1.0 eq). Crucial: Do not use the Chloro- analog unless you are prepared for temperatures >140°C and copper catalysis.

  • Reaction: Heat to 110°C . Agitate vigorously.

    • Reaction Time: 12–18 hours.

  • Workup: Cool to 25°C. Quench into water (10 vol). The product typically precipitates as a solid. Filter, wash with water, and dry.

Troubleshooting Guide: Coupling Reaction
SymptomProbable CauseCorrective Action
Stalled Conversion (<80%) Steric hindrance preventing attack.Upgrade Base: Switch 20% of K2CO3 to Cs2CO3 (Cesium Carbonate). The "Cesium Effect" improves solubility and nucleophilicity in sterically demanding SNAr reactions.
Impurity: Phenol (Hydrolysis) Water in solvent (Wet DMF).Strict Drying: Ensure DMF is anhydrous. The fluoride is labile; water will compete with m-cresol to form the phenol byproduct (2-hydroxy-3-methylnitrobenzene), which is difficult to separate.
Dark/Tar Formation Thermal decomposition / Oxidation.Inert Atmosphere: Ensure a strict N2 blanket. Phenoxides are electron-rich and prone to oxidation at 110°C.
Thick Slurry / Stirring Issue High solids loading.Solvent Volume: Increase DMF from 5 vol to 7-8 vol. Adequate mixing is vital for heterogeneous base reactions.

Phase 2: Nitro Reduction

Objective: Convert the nitro intermediate to 3-Methyl-2-(m-tolyloxy)aniline. Safety Warning: This reduction is highly exothermic. The ether linkage is stable, but the 3-methyl group can influence catalyst binding.

Validated Protocol
  • Solvent: Dissolve the nitro intermediate in MeOH or THF (10 vol).

  • Catalyst: Add 5% Pd/C (50% wet, 2-5 wt% loading).

    • Why Wet? Dry Pd/C is a fire hazard in the presence of solvent vapors.

  • Hydrogenation: Pressurize with H2 (3–5 bar). Maintain temperature at 35–45°C .

    • Exotherm Control: Do not allow T > 60°C. High temps can promote dehalogenation (if any halo-impurities exist) or ring saturation (rare but possible).

  • Completion: Monitor H2 uptake. Reaction typically finishes in 4–6 hours.

  • Isolation: Filter catalyst over Celite. Concentrate filtrate.[1][2]

  • Purification: Recrystallize from Ethanol/Water or Toluene/Heptane if the crude oil does not solidify.

Troubleshooting Guide: Hydrogenation
SymptomProbable CauseCorrective Action
Reaction Stalls Catalyst Poisoning (Sulfur).Wash Intermediate: If DMF/DMSO was used in Step 1, trace sulfur can poison Pd. Wash the nitro intermediate thoroughly with water/brine, or recrystallize it before reduction.
Hydroxylamine Intermediate Incomplete Reduction.Increase Temp/Pressure: Hydroxylamines (R-NHOH) are common intermediates. Raise T to 50°C or increase H2 pressure to push to the amine.
Unknown Impurity (+14 mass) N-Methylation.Change Solvent: If using MeOH, reductive N-methylation is a side reaction at high temps. Switch to Ethanol or THF .

Frequently Asked Questions (FAQs)

Q1: Can I use 2-Chloro-3-methylnitrobenzene instead of the Fluoro- analog to save cost? A: Yes, but with caveats. The Chlorine atom is a poorer leaving group in SNAr. You will need to:

  • Increase temperature to 130–140°C .

  • Switch solvent to DMSO or NMP (higher boiling points).

  • Likely require a catalyst like CuI (Copper Iodide) or perform an Ullmann-type coupling. Recommendation: For high-value pharma intermediates, the Fluoro- derivative justifies its cost through cleaner profiles and milder conditions.

Q2: The final aniline is an oil. How do I get a solid for stability studies? A: 2-Phenoxyanilines are often low-melting solids or oils. To obtain a stable solid:

  • Salt Formation: Convert the aniline to its Hydrochloride (HCl) or Fumarate salt. Dissolve the oil in EtOAc and add HCl in dioxane/ether. The salt will precipitate and is generally much more stable to oxidation than the free base.

Q3: Why is the "3-methyl" group so problematic? A: It creates a "buttressing effect." In the transition state of the SNAr reaction, the incoming nucleophile and the leaving group must occupy a plane perpendicular to the ring. The 3-methyl group sterically clashes with these groups, raising the activation energy. This is why "standard" conditions often result in low conversion.

References

  • SNAr General Methodology : ChemicalBook. "Synthesis of 2-(3-methoxyphenoxy)aniline". (General procedure for phenoxyaniline synthesis via nitro-ether reduction). Link

  • Steric Hindrance in Nitroarenes : ResearchGate. "1-Chloro-2-methyl-3-nitrobenzene Crystal Structure". (Illustrates the twisting of the nitro group due to vicinal crowding, relevant to reactivity). Link

  • Reduction Protocols : Vertex AI Search Results. "Reduction of nitrobenzene variants". (General catalytic hydrogenation conditions for substituted nitrobenzenes). 3[1][4][5]

Sources

Optimization

Technical Support Center: 3-Methyl-2-(m-tolyloxy)aniline Characterization

The following technical guide addresses the specific characterization challenges associated with 3-Methyl-2-(m-tolyloxy)aniline , a sterically congested diaryl ether amine. This document is structured to assist researche...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific characterization challenges associated with 3-Methyl-2-(m-tolyloxy)aniline , a sterically congested diaryl ether amine. This document is structured to assist researchers in validating structural integrity, resolving spectral ambiguity, and ensuring long-term stability.

Executive Summary

Compound Class: Diaryl ether aniline / 2-Phenoxyaniline derivative. Key Structural Features:

  • Core: Aniline (Benzenamine).

  • Steric Congestion: The 2,3-disubstitution pattern (2-aryloxy, 3-methyl) creates significant steric hindrance around the amino group and the ether linkage.

  • Isomerism: Contains two distinct methyl groups (one on the aniline core, one on the meta-tolyl ring) requiring precise NMR differentiation.

Part 1: Structural Elucidation (NMR Troubleshooting)

Q1: How do I definitively distinguish the two methyl groups in ^1H NMR?

Issue: The signals for the aniline methyl (C3-Me) and the tolyloxy methyl (C3'-Me) often overlap in the 2.1–2.4 ppm region. Technical Insight: The chemical environment of these methyls differs due to the electronic influence of the ether oxygen and the anisotropic effect of the aromatic rings.

  • Aniline Methyl (C3-Me): Located ortho to the ether linkage and meta to the amino group. It is shielded by the electron-rich aniline ring but may experience deshielding from the adjacent oxygen's lone pairs if conformationally locked.

  • Tolyloxy Methyl (C3'-Me): Located on the distal ring, meta to the ether linkage. Its shift is more characteristic of a standard toluene methyl (~2.35 ppm).

Protocol: NOE Differential Analysis To assign them correctly, you must use 1D NOE (Nuclear Overhauser Effect) or 2D NOESY .

  • Irradiate the Amino Protons (-NH2):

    • You should see a strong NOE enhancement only for the protons on the aniline ring (H6) and potentially the ortho protons of the tolyloxy ring (if conformation allows).

    • Crucially: You will not see enhancement of the C3-Me because it is on the opposite side of the ether group (position 3 vs position 1).

  • Irradiate the Methyl Peaks:

    • Irradiate Methyl A : If it enhances a proton that couples to the -NH2 bearing carbon (C1), it is likely the C3-Me (though distance is far). More reliably, C3-Me will show NOE to the aniline H4 proton.

    • Irradiate Methyl B : If it enhances protons that show no coupling to the aniline nitrogen system, it is the tolyloxy methyl.

Q2: The aromatic region is a mess of overlapping multiplets. How do I verify the substitution pattern?

Issue: Diaryl ethers often show complex second-order coupling effects. Solution: Use ^13C-HMBC (Heteronuclear Multiple Bond Correlation) to trace the ether linkage.

Workflow:

  • Identify the Ether Carbons (C2 of aniline and C1' of tolyl). These will be the most deshielded quaternary carbons (~145–155 ppm), distinct from the C-N carbon (~135–140 ppm).

  • Trace the C3-Methyl: The proton signal for the C3-Methyl will show a strong 3-bond correlation (

    
    ) to the C2-Ether carbon .
    
  • Trace the C3'-Methyl: The proton signal for the tolyloxy methyl will show correlations to the carbons within the tolyl ring, but zero correlation to the aniline C2-Ether carbon.

Part 2: Purity & Impurity Profiling (HPLC/MS)

Q3: My HPLC peaks are tailing significantly. Is the column failing?

Diagnosis: Likely not. 3-Methyl-2-(m-tolyloxy)aniline is a basic amine. Tailing is caused by the interaction of the protonated amine (


) with residual silanol groups on the silica support of your column.

Corrective Protocol:

  • Mobile Phase Modifier: You must use a high-pH buffer or an ion-pairing agent.

    • Option A (High pH): 10 mM Ammonium Bicarbonate (pH 10). At this pH, the aniline is uncharged (free base), reducing silanol interaction. Ensure your column is pH 10 tolerant (e.g., Waters XBridge, Agilent Poroshell HPH).

    • Option B (Low pH + Ion Pair): 0.1% TFA (Trifluoroacetic acid). The TFA anions pair with the ammonium cation, improving peak shape.

  • Column Choice: Use a C18 column with "end-capping" to cover free silanols.

Q4: What specific impurities should I look for?

Based on the synthesis of diaryl ethers (typically Ullmann coupling or


), expect the following:
Impurity TypeOriginDetection Method
m-Cresol Hydrolysis of ether or unreacted starting material.HPLC (Early eluting, acidic).
Nitro-Precursor Incomplete reduction of 3-methyl-2-(m-tolyloxy)nitrobenzene.LC-MS (Mass = M+30). UV: Distinct yellow color.
Azo-Dimers Oxidation of the aniline amine group (air sensitivity).LC-MS (Mass = 2M-2).

Part 3: Visualization of Characterization Logic

The following diagram illustrates the logical flow for assigning the structure and identifying impurities using NMR and HPLC.

CharacterizationWorkflow Start Unknown Sample: 3-Methyl-2-(m-tolyloxy)aniline NMR_Analysis 1. Structural Verification (NMR) Start->NMR_Analysis HPLC_Analysis 2. Purity Profiling (HPLC) Start->HPLC_Analysis Distinguish_Me Challenge: Distinguish Methyls (Aniline-Me vs Tolyl-Me) NMR_Analysis->Distinguish_Me Tailing_Issue Issue: Peak Tailing HPLC_Analysis->Tailing_Issue Impurity_ID Issue: Unknown Impurities HPLC_Analysis->Impurity_ID NOE_Exp Run 1D NOE / NOESY Distinguish_Me->NOE_Exp HMBC_Exp Run HMBC Distinguish_Me->HMBC_Exp Result_Me Aniline-Me correlates to Ether Carbon (C2) HMBC_Exp->Result_Me Definitive Assignment Fix_Tailing Action: Use High pH Buffer or TFA Modifier Tailing_Issue->Fix_Tailing Check_Cresol Check for m-Cresol (Unreacted Phenol) Impurity_ID->Check_Cresol

Figure 1: Decision tree for the structural verification and purity analysis of 3-Methyl-2-(m-tolyloxy)aniline.

Part 4: Stability & Storage Guidelines

Q5: The compound changed from off-white to brown. Is it degraded?

Assessment: Yes, this indicates oxidation. Mechanism: Anilines are electron-rich and prone to radical oxidation by atmospheric oxygen, forming colored azo compounds or quinone-imines. Prevention:

  • Storage: Store under an inert atmosphere (Argon/Nitrogen) at -20°C.

  • Handling: Avoid prolonged exposure to light.

  • Restoration: If the purity is >95% but colored, a simple filtration through a short plug of silica gel or activated charcoal in dichloromethane can remove the highly colored oxidation impurities.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons. (Authoritative text on NMR assignment and NOE effects).

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A. (Definitive guide on HPLC of amines and silanol activity).

  • Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions: The post-Ullmann chemistry. Coordination Chemistry Reviews. (Context for diaryl ether synthesis and likely impurities).

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Unveiling the Bioactivity of 3-Methyl-2-(m-tolyloxy)aniline: A Comparative and Methodological Approach

The Diaryl Ether Aniline Scaffold: A Realm of Therapeutic Potential The diaryl ether motif is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds.[1] This structural class h...

Author: BenchChem Technical Support Team. Date: February 2026

The Diaryl Ether Aniline Scaffold: A Realm of Therapeutic Potential

The diaryl ether motif is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds.[1] This structural class has demonstrated a broad spectrum of activities, including but not limited to:

  • Anticancer Properties: Compounds incorporating a diaryl ether linkage have been developed as kinase inhibitors for cancer therapy.[1]

  • Antimicrobial Effects: More recent investigations have explored diaryl ether-based compounds as inhibitors of bacterial enoyl-ACP reductase (FabV), a key enzyme in fatty acid biosynthesis, highlighting their potential as novel antibacterial agents.[2]

  • Cardiovascular Applications: Some studies have hinted at the potential for aniline derivatives to influence cardiovascular function, with certain compounds showing activity in models of heart failure.

Given this precedent, a systematic investigation into the bioactivity of 3-Methyl-2-(m-tolyloxy)aniline is a scientifically meritorious endeavor. This guide proposes a tiered approach to screening, beginning with broad-based assays to identify any general bioactivity and progressing to more specific, hypothesis-driven investigations.

Tier 1: Foundational Bioactivity Screening

The initial phase of investigation aims to answer a fundamental question: does 3-Methyl-2-(m-tolyloxy)aniline exert any biological effect at the cellular level? This is best addressed through general cytotoxicity and broad phenotypic screening.

Experimental Protocol 1: In Vitro Cytotoxicity Assessment

Causality: Before exploring specific therapeutic activities, it is crucial to determine the compound's inherent cytotoxicity. This provides a therapeutic window and informs appropriate concentration ranges for subsequent assays. A compound that is broadly cytotoxic at low concentrations may be more suited for investigation as an anticancer agent, whereas a non-cytotoxic compound could be explored for a wider range of therapeutic applications.

Methodology: MTT Assay

  • Cell Culture: Plate a panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a stock solution of 3-Methyl-2-(m-tolyloxy)aniline in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Add the compound dilutions to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC50 (half-maximal inhibitory concentration) value.

Self-Validation: The inclusion of both cancerous and non-cancerous cell lines allows for an initial assessment of selective cytotoxicity. A positive control (e.g., doxorubicin) and a negative control (vehicle) must be run in parallel to validate the assay's performance.

Comparative Analysis: Structurally Related Compounds
CompoundMolecular FormulaKnown Information
3-Methyl-2-(m-tolyloxy)anilineC14H15NOBioactivity to be determined
2-(m-Tolyloxy)anilineC13H13NONo specific bioactivity data available. GHS hazard statements indicate potential for skin and eye irritation.[3]
4-(p-Tolyloxy)anilineC13H13NONo specific bioactivity data available. GHS hazard statements suggest it may be harmful if swallowed and cause skin and eye irritation.[4]

This table will be expanded as more data is generated through the proposed experimental workflows.

Tier 2: Hypothesis-Driven Bioactivity Profiling

Based on the chemical class of 3-Methyl-2-(m-tolyloxy)aniline, several targeted screening approaches are warranted. The following workflows are proposed to run in parallel or sequentially, depending on the results of the initial cytotoxicity screen.

Caption: Proposed workflow for bioactivity confirmation of 3-Methyl-2-(m-tolyloxy)aniline.

Experimental Protocol 2: Antibacterial Activity Screening

Causality: The documented activity of diaryl ethers against bacterial enoyl-ACP reductase provides a strong rationale for investigating the antibacterial potential of 3-Methyl-2-(m-tolyloxy)aniline.

Methodology: Broth Microdilution Assay

  • Bacterial Strains: Select a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.

  • Compound Preparation: Prepare a 2-fold serial dilution of 3-Methyl-2-(m-tolyloxy)aniline in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well plate.

  • Inoculation: Inoculate each well with a standardized bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The minimum inhibitory concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination: To determine the minimum bactericidal concentration (MBC), subculture aliquots from wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Self-Validation: Include a known antibiotic as a positive control (e.g., ciprofloxacin) and a vehicle control. The use of multiple bacterial strains with varying sensitivities will provide a preliminary spectrum of activity.

Experimental Protocol 3: Kinase Inhibitory Profiling

Causality: The prevalence of the diaryl ether scaffold in kinase inhibitors necessitates a broad screen against a panel of kinases to identify potential anticancer or anti-inflammatory activity.

Methodology: Kinase Panel Screening (Commercial Service)

Given the complexity and resource-intensive nature of setting up a broad kinase screening platform, utilizing a commercial service is a time and cost-effective approach.

  • Compound Submission: Provide a sample of 3-Methyl-2-(m-tolyloxy)aniline at a specified concentration and purity to a reputable contract research organization (CRO) offering kinase profiling services.

  • Panel Selection: Select a diverse panel of kinases, covering different branches of the human kinome. A common starting point is a panel of 96 or more kinases.

  • Screening: The CRO will perform in vitro kinase activity assays (e.g., radiometric, fluorescence-based, or luminescence-based) in the presence of a fixed concentration of the test compound (typically 1 µM or 10 µM).

  • Data Analysis: The results are typically reported as a percentage of inhibition relative to a control. "Hits" are generally defined as compounds that cause >50% inhibition at the screening concentration.

Self-Validation: Reputable CROs will include reference compounds (e.g., staurosporine) to validate their assays. Follow-up dose-response studies should be performed for any identified hits to determine their IC50 values.

Experimental Protocol 4: G-Protein Coupled Receptor (GPCR) Activity Profiling

Causality: Aniline derivatives have been reported to interact with various receptors, including GPCRs. A broad GPCR screen can uncover unexpected activities and provide novel therapeutic avenues.

Methodology: GPCR Panel Screening (Commercial Service)

Similar to kinase screening, leveraging a commercial service for GPCR profiling is a highly efficient strategy.

  • Compound Submission: Submit a sample of 3-Methyl-2-(m-tolyloxy)aniline to a CRO specializing in GPCR screening.

  • Assay Format Selection: Choose from a variety of assay formats offered by the CRO, such as radioligand binding assays, calcium mobilization assays, or cAMP modulation assays.

  • Panel Selection: Select a broad panel of GPCR targets.

  • Screening and Data Analysis: The CRO will perform the assays and provide data on the compound's activity (agonist, antagonist, or allosteric modulator) at each GPCR target.

Self-Validation: Follow-up concentration-response curves are essential to confirm any initial hits and determine their potency (EC50 or IC50).

Tier 3: Target Deconvolution and Mechanism of Action Studies

Should any of the Tier 2 screens yield a confirmed "hit," the next critical step is to identify the specific molecular target(s) and elucidate the mechanism of action.

Caption: Workflow for target deconvolution and mechanism of action studies.

A variety of techniques can be employed for target deconvolution, including:

  • Affinity Chromatography: The compound is immobilized on a solid support and used to "pull down" its binding partners from a cell lysate. The bound proteins are then identified by mass spectrometry.

  • Yeast Three-Hybrid System: This genetic method can identify protein-small molecule interactions in a cellular context.

  • Computational Target Prediction: In silico methods can predict potential targets based on the compound's structure and comparison to databases of known ligands.

Once a target is identified, further biochemical and cell-based assays are required to validate the interaction and understand how the compound modulates the target's function to produce the observed phenotype.

Concluding Remarks

The path to confirming the bioactivity of a novel compound like 3-Methyl-2-(m-tolyloxy)aniline is a systematic process of elimination and focused investigation. By employing a tiered screening approach, researchers can efficiently identify and characterize its biological effects. The methodologies outlined in this guide provide a robust and scientifically sound framework for this endeavor, with an emphasis on self-validating experimental design and logical progression from broad screening to specific target identification. The potential for this and other diaryl ether aniline derivatives to yield novel therapeutic agents makes this a compelling area of research.

References

  • PubChem. 2-(m-Tolyloxy)aniline. National Center for Biotechnology Information. Available at: [Link]

    .
    
  • Investigating the structure-activity-relationship of diaryl ether-based paFabV inhibitors: A path to novel antibacterials - PubMed. Available at: [Link].

  • Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers - MDPI. Available at: [Link].

  • PubChem. 4-(p-Tolyloxy)aniline. National Center for Biotechnology Information. Available at: [Link].

  • Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers - MDPI. Available at: [Link].

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.